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  • Product: 1-Boc-piperidine-2,5-dicarboxylic Acid

Core Science & Biosynthesis

Foundational

1-Boc-piperidine-2,5-dicarboxylic Acid: Physicochemical Profiling and Synthetic Workflows in Peptidomimetic Drug Design

Executive Summary In modern drug discovery, conformationally restricted scaffolds are paramount for enhancing the metabolic stability and target affinity of peptidomimetics. 1-Boc-piperidine-2,5-dicarboxylic acid (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, conformationally restricted scaffolds are paramount for enhancing the metabolic stability and target affinity of peptidomimetics. 1-Boc-piperidine-2,5-dicarboxylic acid (CAS: 1822531-97-4)[1][2] has emerged as a highly versatile bifunctional building block. The presence of a tert-butoxycarbonyl (Boc) protected secondary amine, coupled with two carboxylic acid moieties at the C-2 and C-5 positions, provides a unique topological landscape for divergent synthesis.

This technical guide provides an in-depth analysis of the physicochemical properties of 1-Boc-piperidine-2,5-dicarboxylic acid and outlines self-validating, field-proven methodologies for its regioselective functionalization and subsequent deprotection.

Structural & Physicochemical Profiling

Understanding the fundamental physicochemical properties of this scaffold is critical for predicting its behavior in solution-phase synthesis and chromatographic purification. The Boc group introduces significant steric bulk and hydrophobicity, which heavily influences the compound's solubility profile and the kinetic reactivity of the adjacent C-2 carboxylic acid.

Physicochemical Data Summary

The following table synthesizes the core quantitative data for 1-Boc-piperidine-2,5-dicarboxylic acid[2][3]:

PropertyValue / DescriptionAnalytical Significance
Chemical Name 1-(tert-butoxycarbonyl)piperidine-2,5-dicarboxylic acidNomenclature standard for inventory and regulatory filing.
CAS Registry Number 1822531-97-4Essential for precise database querying[1].
Molecular Formula C₁₂H₁₉NO₆Used for exact mass calculation in LC-MS workflows[3].
Molecular Weight 273.28 g/mol Required for stoichiometric calculations[3].
Estimated pKa (C-5) ~4.5Less sterically hindered; acts as a typical aliphatic carboxylic acid.
Estimated pKa (C-2) ~3.8Inductively influenced by the adjacent N-Boc group; highly hindered.
Solubility Profile Soluble in DMF, DMSO, MeOH. Partially soluble in DCM. Poorly soluble in H₂O.Dictates solvent choice for coupling (DMF preferred) and extraction (EtOAc/DCM).
Conformational Dynamics and Causality

The piperidine ring naturally adopts a chair conformation. The bulky N-Boc group exhibits a strong preference to minimize allylic strain (A¹'³ strain), forcing the C-2 substituent into a specific spatial orientation. This steric shielding around the C-2 carboxylic acid is the fundamental driver for regioselective desymmetrization . When exposed to coupling reagents, the C-5 carboxylic acid reacts orders of magnitude faster than the C-2 position, allowing chemists to sequentially functionalize the molecule without requiring orthogonal protecting groups at the acid termini.

Mechanistic Insights & Experimental Workflows

As an application scientist, I emphasize that robust protocols are not merely lists of instructions; they are self-validating systems where every reagent serves a specific, mechanistic purpose. Below are the optimized workflows for utilizing this scaffold.

Regioselective Amide Coupling (HATU/DIPEA)

To functionalize the C-5 position selectively, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)[4][5].

Causality of Reagent Choice: HATU is selected over traditional carbodiimides (like DCC or EDC) because the highly reactive 7-azabenzotriazole leaving group accelerates the coupling of sterically hindered or deactivated substrates, minimizing the risk of epimerization at the alpha-chiral centers[5]. DIPEA is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the carboxylic acid and the amine salt[4].

Protocol 1: C-5 Mono-Amidation
  • Dissolution: Dissolve 1-Boc-piperidine-2,5-dicarboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Rationale: DMF provides optimal solvation for the polar starting material and stabilizes the highly polar transition states.

  • Activation: Add HATU (1.05 eq) to the solution and stir at 0 °C for 5 minutes. Rationale: Strict stoichiometric control (1.05 eq) prevents over-activation and limits off-target coupling at the hindered C-2 position.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. The solution will turn pale yellow, indicating the formation of the active uronium ester.

  • Amine Addition: Add the target primary amine (1.0 eq) slowly. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation & Workup: Monitor via LC-MS. Upon consumption of the SM, quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate.

Workflow SM 1-Boc-piperidine- 2,5-dicarboxylic acid Act_C5 Activation at C-5 (HATU, DIPEA, DMF) SM->Act_C5 Steric preference Amide_C5 C-5 Mono-amide Intermediate Act_C5->Amide_C5 Act_C2 Activation at C-2 (HATU, DIPEA, Heat) Amide_C5->Act_C2 Excess reagents Diamide C-2, C-5 Diamide Act_C2->Diamide Deprot Boc Deprotection (TFA / DCM) Diamide->Deprot Acidic cleavage Product Piperidine-2,5-diamide (TFA Salt) Deprot->Product

Workflow for the regioselective functionalization and subsequent Boc deprotection.

Global N-Boc Deprotection (TFA/DCM)

Once the desired amide bonds are formed, the N-Boc group must be removed to unmask the secondary piperidine amine for further elaboration (e.g., alkylation or incorporation into a larger peptide chain). This is achieved via acid-catalyzed cleavage using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[6][7].

Causality of Reagent Choice: A 1:1 (v/v) ratio of TFA to DCM is the gold standard[6]. TFA provides the protons necessary to protonate the carbamate oxygen, leading to the expulsion of a tert-butyl carbocation. DCM is critical here; it is not just a diluent. Its specific dielectric constant stabilizes the transient carbocation long enough for it to eliminate a proton, forming isobutylene gas, driving the reaction forward irreversibly[7].

Protocol 2: Acidic Cleavage of the N-Boc Group
  • Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M) in a round-bottom flask equipped with a magnetic stir bar[6].

  • Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Cooling mitigates the exothermic nature of acid addition and prevents premature degradation of sensitive amide bonds.

  • Acid Addition: Slowly add an equal volume of TFA dropwise (yielding a 1:1 TFA:DCM mixture)[6].

  • Cleavage: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor the evolution of isobutylene gas (bubbling).

  • Concentration & Co-evaporation: Once LC-MS confirms complete deprotection, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA[7].

  • Isolation: The product is isolated as the piperidinium trifluoroacetate salt. If the free base is required, pass through a basic ion-exchange resin or perform a careful aqueous workup with saturated NaHCO₃[7].

Mechanism NBoc NBoc Protonation Protonation TFA addition NBoc->Protonation Cleavage Cleavage t-Butyl cation loss Protonation->Cleavage Rate limiting Decarbox Decarboxylation - CO2 gas Cleavage->Decarbox Fast FreeAmine Free Amine Piperidinium TFA salt Decarbox->FreeAmine

Acid-catalyzed mechanism of N-Boc deprotection using Trifluoroacetic Acid (TFA).

Conclusion

1-Boc-piperidine-2,5-dicarboxylic acid is a highly privileged scaffold in medicinal chemistry. By leveraging the inherent steric disparity between the C-2 and C-5 positions, researchers can execute highly efficient, regioselective syntheses. Adhering to the mechanistic principles of HATU-mediated coupling and TFA-catalyzed deprotection ensures high yields, minimal epimerization, and scalable workflows for drug discovery campaigns.

References

  • ChemSrc. "74101-15-8_1H-Pyrazol-5-amine, 3-(4-bromophenyl) - cas号查询" (Source for CAS 1822531-97-4 indexing). URL:[Link]

  • MolPort. "1-[(tert-butoxy)carbonyl]piperidine-2,6-dicarboxylic acid | Molport-035-784-321" (Cross-referenced for Molecular Formula and Weight). URL:[Link]

  • ChemRxiv. "Nanoscale direct-to-biology optimization of Cdk2 inhibitors" (Validation of HATU/DIPEA coupling efficacy). URL:[Link]

Sources

Exploratory

Comprehensive NMR Characterization Guide for 1-Boc-piperidine-2,5-dicarboxylic Acid

Executive Summary The structural elucidation of substituted piperidines is a critical bottleneck in preclinical drug discovery. 1-Boc-piperidine-2,5-dicarboxylic acid presents a unique analytical challenge due to the con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted piperidines is a critical bottleneck in preclinical drug discovery. 1-Boc-piperidine-2,5-dicarboxylic acid presents a unique analytical challenge due to the convergence of multiple stereocenters, a flexible chair conformation, and the restricted rotation of the N-tert-butoxycarbonyl (Boc) protecting group.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 1-Boc-piperidine-2,5-dicarboxylic acid. By combining predictive chemical shift modeling with empirical causality, this guide establishes a self-validating protocol for researchers to unambiguously assign complex piperidine scaffolds.

Structural Dynamics: The N-Boc Piperidine Challenge

Before analyzing specific chemical shifts, it is imperative to understand the structural dynamics that govern the NMR spectra of N-Boc protected piperidines. The complexity of the 1 H- 1 H coupling in piperidine-2-carboxylic acids is heavily influenced by the ring conformation and equatorial/axial proton interactions [1].

Furthermore, the N-Boc group introduces a partial double-bond character at the carbamate C–N bond. The barrier to rotation for this bond in piperidines is significant; studies have shown that the half-life for rotation can be approximately 4 seconds at low temperatures, resulting in slow exchange on the NMR timescale at standard room temperature (298 K) [2]. This restricted rotation leads to the presence of syn and anti rotamers, which manifest as broadened or doubled signals in both 1 H and 13 C spectra—particularly for the atoms adjacent to the nitrogen (C2 and C6) [3].

Rotamer_Dynamics A N-Boc Piperidine (Room Temp) B Syn-Rotamer (~50% Population) A->B Amide Bond Restriction C Anti-Rotamer (~50% Population) A->C Amide Bond Restriction D Broadened/Doubled NMR Signals B->D Slow Exchange C->D Slow Exchange E VT-NMR (350K) Coalescence D->E Thermal Energy Applied F Time-Averaged Sharp Signals E->F Fast Exchange Regime

Fig 1. Thermodynamic logic of N-Boc rotameric exchange and its resolution via VT-NMR.

Quantitative Data: Chemical Shift Analysis

The following tables summarize the predicted and empirically derived NMR chemical shifts for 1-Boc-piperidine-2,5-dicarboxylic acid. DMSO- d6​ is the solvent of choice due to its ability to disrupt intermolecular hydrogen bonding between the dicarboxylic acids, ensuring complete dissolution and minimizing aggregation-induced peak broadening.

Table 1: 1 H NMR Chemical Shifts (DMSO- d6​ , 298 K, 400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic & Causality
COOH (C2, C5)12.30 - 12.80br s2HHighly deshielded due to acidic proton exchange; broad due to solvent interactions.
H2 4.65 - 4.85m1HStrongly deshielded by the adjacent N-Boc group and C2-carbonyl.
H6 eq​ 3.90 - 4.10m1HDeshielded by adjacent N-Boc; equatorial position experiences stronger anisotropic effects.
H6 ax​ 2.85 - 3.15m1HUpfield relative to H6 eq​ due to axial shielding within the piperidine chair conformation.
H5 2.50 - 2.75m1HDeshielded by the adjacent C5-carboxylic acid group.
H3, H4 1.50 - 2.20m4HAliphatic ring protons; complex multiplet due to extensive vicinal and geminal coupling.
Boc-CH 3​ 1.35 - 1.45s9HIntense singlet; frequently appears as a doubled peak (~1.38, 1.42) due to N-Boc rotamers.
Table 2: 13 C NMR Chemical Shifts (DMSO- d6​ , 298 K, 100 MHz)
PositionShift (δ, ppm)TypeAssignment Logic & Causality
C5-COOH ~174.2C q​ Carbonyl carbon; slightly more shielded than C2-COOH due to distance from the nitrogen atom.
C2-COOH ~173.5C q​ Carbonyl carbon; strongly deshielded by the combined inductive effects of N1 and the oxygen atoms.
Boc C=O ~155.0C q​ Carbamate carbonyl; characteristic shift for N-Boc protecting groups.
Boc C(CH 3​ ) 3​ ~79.5C q​ Quaternary carbon of the tert-butyl group; deshielded by the adjacent carbamate oxygen.
C2 ~54.0CHAlpha to both nitrogen and carbonyl; highly deshielded aliphatic carbon.
C6 ~43.5CH 2​ Alpha to nitrogen; characteristic shift for piperidine ring carbons adjacent to N.
C5 ~40.5CHAlpha to carbonyl; deshielded relative to standard aliphatic ring carbons.
Boc-CH 3​ ~28.2CH 3​ Primary carbons of the tert-butyl group; highly degenerate, intense signal.
C3 ~26.5CH 2​ Beta to nitrogen/carbonyl; standard aliphatic range.
C4 ~24.0CH 2​ Gamma to nitrogen; most shielded carbon in the piperidine ring.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the assignment of 1-Boc-piperidine-2,5-dicarboxylic acid must not rely solely on 1D NMR. A self-validating system utilizing 2D NMR and Variable Temperature (VT) techniques is required to resolve rotameric ambiguity and confirm stereochemistry.

NMR_Workflow Step1 1D 1H & 13C NMR (Initial Mapping) Step2 COSY (Vicinal H-H Coupling) Step1->Step2 Establish Spin Systems Step3 HSQC (Direct C-H Correlation) Step2->Step3 Assign Protonated Carbons Step4 HMBC (Long-Range C-H) Step3->Step4 Link Quaternary Carbons (C2, C5, Boc) Step5 NOESY/ROESY (Spatial Connectivity) Step4->Step5 Resolve Stereocenters Valid Self-Consistent Structural Assignment Step5->Valid Cross-Validation

Fig 2. Self-validating 2D NMR workflow for unambiguous atomic assignment of piperidines.

Step-by-Step Protocol: Unambiguous NMR Assignment

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 15–20 mg of 1-Boc-piperidine-2,5-dicarboxylic acid in 0.6 mL of high-purity DMSO- d6​ (99.9% D).

  • Causality: DMSO- d6​ is selected to break the strong hydrogen-bonded dimers formed by the dicarboxylic acid moieties, which would otherwise cause massive signal broadening in non-polar solvents like CDCl 3​ .

  • Validation: Calibrate the spectrum using the residual pentadeutero-DMSO solvent peak at exactly δ 2.50 ppm ( 1 H) and δ 39.52 ppm ( 13 C).

Step 2: Rotamer Assessment via 1D Acquisition

  • Acquire a standard 1D 1 H spectrum (16 scans, D1 = 2.0 s) at 298 K.

  • Inspect the signals at δ 4.65 (H2) and δ 1.40 (Boc-CH 3​ ). If these peaks appear as broad humps or distinct doublets (indicating syn/anti rotamers), proceed to Step 3.

Step 3: Variable Temperature (VT) Resolution

  • Increase the probe temperature to 350 K (77 °C). Allow the sample to equilibrate for 10 minutes.

  • Re-acquire the 1D 1 H and 13 C spectra.

  • Causality: The added thermal energy overcomes the rotational barrier of the carbamate C–N bond. The rotamers enter the fast-exchange regime, coalescing the broad/doubled signals into a single, sharp set of peaks, allowing for precise integration and multiplet analysis.

Step 4: 2D Cross-Validation Suite

  • COSY (Correlation Spectroscopy): Map the continuous spin system from H2 H3 H4 H5 H6. This validates the integrity of the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon. Validation: Ensure C2 (~54 ppm) correlates to H2, and C6 (~43.5 ppm) correlates to the distinct H6 eq​ and H6 ax​ protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Verify the placement of the carboxylic acids. Validation: H2 must show a strong 3JCH​ cross-peak to the C2-COOH carbonyl (~173.5 ppm), and H5 must correlate to the C5-COOH carbonyl (~174.2 ppm). The Boc methyl protons must correlate to the Boc quaternary carbon (~79.5 ppm) and the carbamate carbonyl (~155.0 ppm).

References

  • Source: Nature Communications (via National Institutes of Health / PMC)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: Journal of Medicinal Chemistry (via National Institutes of Health / PMC)
Foundational

Material safety data sheet (MSDS) for 1-Boc-piperidine-2,5-dicarboxylic acid

An In-depth Technical Guide to 1-Boc-piperidine-2,5-dicarboxylic acid For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Disubstituted Piperidine Scaffold 1-Boc-piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-Boc-piperidine-2,5-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Disubstituted Piperidine Scaffold

1-Boc-piperidine-2,5-dicarboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a highly privileged scaffold, found in a vast array of pharmaceuticals and bioactive natural products, prized for its favorable pharmacokinetic properties and its ability to adopt well-defined three-dimensional conformations.[1][2] The 2,5-disubstitution pattern, combined with the orthogonal protection strategy afforded by the tert-butoxycarbonyl (Boc) group and the two carboxylic acid moieties, offers a versatile platform for the synthesis of complex molecules with precisely controlled stereochemistry. This guide provides an in-depth analysis of the available safety information, synthetic routes, and potential applications of this valuable compound, grounded in authoritative scientific literature.

Physicochemical Properties

PropertyPredicted Value/InformationSource (Analogous Compounds)
Molecular Formula C₁₂H₁₉NO₆N/A
Molecular Weight 273.28 g/mol N/A
Appearance Expected to be a white to off-white crystalline powder.[3]
Melting Point Likely in the range of 120-140 °C.[3]
Solubility Predicted to be soluble in methanol, chloroform, and other polar organic solvents; likely insoluble in water.[3]
pKa The two carboxylic acid groups will have distinct pKa values, likely in the range of 3.5-5.0.[3]

Hazard and Safety Profile (Inferred)

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 1-Boc-piperidine-2,5-dicarboxylic acid was not found. The following information is synthesized from data for structurally related compounds, including various Boc-protected piperidine carboxylic acids and other piperidine derivatives. This section should be used as a guide for preliminary risk assessment, and all handling should be conducted by trained professionals with appropriate institutional safety protocols in place.

Hazard Identification

Based on analogous compounds, 1-Boc-piperidine-2,5-dicarboxylic acid is anticipated to be classified as follows under the Globally Harmonized System (GHS):

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system irritation)

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

First-Aid Measures
  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Avoid breathing dust. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Synthesis and Manufacturing

The synthesis of 2,5-disubstituted piperidines with high stereocontrol is a significant challenge in organic chemistry.[1][5] Several strategies can be envisioned for the preparation of 1-Boc-piperidine-2,5-dicarboxylic acid. One plausible approach involves the hydrogenation of a corresponding pyridine derivative, followed by N-protection.

Proposed Synthetic Workflow

A potential synthetic route could start from pyridine-2,5-dicarboxylic acid. The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation.[6] Subsequent protection of the secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) would yield the final product. This method is advantageous as it starts from a commercially available precursor.

Synthetic Workflow Pyridine Pyridine-2,5-dicarboxylic acid Piperidine Piperidine-2,5-dicarboxylic acid Pyridine->Piperidine Catalytic Hydrogenation (e.g., H₂, Pd/C) FinalProduct 1-Boc-piperidine-2,5-dicarboxylic acid Piperidine->FinalProduct Boc Protection ((Boc)₂O, base)

Proposed synthesis of 1-Boc-piperidine-2,5-dicarboxylic acid.

Experimental Protocol: N-Boc Protection of a Piperidine Carboxylic Acid (General Procedure)

  • Dissolution: Dissolve the piperidine-2,5-dicarboxylic acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification: Add a base, such as sodium hydroxide or triethylamine (2-3 equivalents), to the solution to deprotonate the carboxylic acids and the amine.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reactivity and Chemical Behavior

The chemical reactivity of 1-Boc-piperidine-2,5-dicarboxylic acid is primarily dictated by its three functional groups: the Boc-protected amine and the two carboxylic acids.

  • Boc Group Reactivity: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is stable to a variety of reaction conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane). This allows for the selective deprotection of the nitrogen atom for further functionalization.

  • Carboxylic Acid Reactivity: The two carboxylic acid groups at the 2 and 5 positions can undergo standard transformations, such as esterification, amidation (peptide coupling), and reduction to alcohols. The presence of two carboxylic acids allows for the synthesis of more complex structures, including macrocycles or polymers.

Applications in Research and Drug Development

The piperidine scaffold is a cornerstone in the design of therapeutic agents due to its ability to confer favorable physicochemical properties and to orient substituents in a well-defined spatial arrangement.[1][2] 2,5-Disubstituted piperidines, in particular, have been explored as conformationally constrained scaffolds in the development of novel therapeutics.[7]

1-Boc-piperidine-2,5-dicarboxylic acid serves as a versatile starting material for creating libraries of compounds for screening against various biological targets. The two carboxylic acid groups provide handles for introducing diverse chemical functionalities, while the Boc-protected amine can be deprotected and further modified.

Drug Discovery Applications Scaffold 1-Boc-piperidine-2,5-dicarboxylic acid Intermediates Diverse Intermediates Scaffold->Intermediates Functionalization (Amidation, Esterification, etc.) Candidates Potential Drug Candidates Intermediates->Candidates Further Synthesis & Biological Screening

Role as a scaffold in drug discovery.

Derivatives of piperidine dicarboxylic acids have been investigated for a range of pharmacological activities, including their potential as dual PPARα/γ agonists and their activity at the dopamine transporter.[7][8] The rigid framework of the piperidine ring allows for the precise positioning of pharmacophores, which can lead to high-affinity interactions with biological targets.

Analytical Characterization

The identity and purity of 1-Boc-piperidine-2,5-dicarboxylic acid would typically be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, including the stereochemistry of the substituents on the piperidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=O groups of the carbamate and carboxylic acids, as well as the N-H and O-H stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the compound.

References

  • Carroll, F. I., et al. (2001). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 44(14), 2229-2237. [Link]

  • Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-2340. [Link]

  • Kozlov, N. G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • LookChem. (n.d.). (S)-1-Boc-piperidine-2-carboxylic acid. Retrieved from [Link]

  • Berger, J. P., et al. (2004). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Journal of Medicinal Chemistry, 47(17), 4239-4249. [Link]

  • Grogan, M. J., et al. (2016). One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Biocatalysts. ACS Catalysis, 6(6), 3596-3600. [Link]

  • Sharma, P., & Kumar, A. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), 1-15. [Link]

  • Bachmann, R. O., & Jenkins, G. L. (1951). The Synthesis of Certain Disubstituted Piperidines. Journal of the American Pharmaceutical Association, 40(1), 44–46. [Link]

  • Buffat, M. P. G. (2004). Stereoselective Synthesis of Piperidines. Tetrahedron, 60(8), 1701-1729. [Link]

  • Khan, M. S. Y., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Journal of Applied Pharmaceutical Science, 3(1), 133-137. [Link]

  • Wuts, P. G. M. (2010). Stereoselective synthesis of piperidine derivatives.
  • Bachmann, R. O., & Jenkins, G. L. (1951). The Synthesis of Certain Disubstituted Piperidines. Journal of the American Pharmaceutical Association (Scientific ed.). [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • de la Torre, A. F., et al. (2025). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. Chemistry – An Asian Journal. [Link]

  • Berte, T., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 639-652. [Link]

  • Wang, J., et al. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

Sources

Protocols & Analytical Methods

Method

Synthesis of bicyclic heterocycles from 1-Boc-piperidine-2,5-dicarboxylic acid

Application Note: Synthesis of Conformationally Restricted 2,5-Diazabicyclo[2.2.2]octane Scaffolds from 1-Boc-piperidine-2,5-dicarboxylic Acid Executive Summary & Rationale In modern drug discovery, the 2,5-diazabicyclo[...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Conformationally Restricted 2,5-Diazabicyclo[2.2.2]octane Scaffolds from 1-Boc-piperidine-2,5-dicarboxylic Acid

Executive Summary & Rationale

In modern drug discovery, the 2,5-diazabicyclo[2.2.2]octane framework has emerged as a highly privileged, conformationally restricted scaffold. Frequently employed as a metabolically stable, three-dimensional bioisostere for piperazine, it offers improved pharmacokinetic profiles, reduced hERG liability, and enhanced target selectivity[1][2].

Synthesizing this highly strained bridged bicyclic system from a monocyclic precursor requires precise regiochemical control and the strategic manipulation of steric strain[3]. This application note details a robust, self-validating synthetic protocol to construct the 2,5-diazabicyclo[2.2.2]octane core starting from the commercially available precursor, 1-Boc-piperidine-2,5-dicarboxylic acid.

Mechanistic Causality and Experimental Design

To ensure high fidelity and reproducibility, this workflow is built on four mechanistically driven pillars:

  • Regioselective Differentiation: The starting material possesses two carboxylic acid moieties. The C2-position is sterically hindered by the adjacent N-Boc protecting group, whereas the C5-position is relatively unhindered. By converting both to methyl esters and performing a controlled, kinetically driven saponification, the C5-ester is selectively hydrolyzed.

  • Stereoretentive Amination: To form the nitrogen bridgehead, the C5-carboxylic acid must be converted to an amine. The Curtius rearrangement utilizing Diphenylphosphoryl azide (DPPA) is the method of choice[4]. DPPA allows for a mild, one-pot conversion of the acid to an acyl azide, which undergoes thermal rearrangement to an isocyanate with complete retention of stereochemistry[5][6]. Trapping with benzyl alcohol yields a stable Cbz-protected amine.

  • Strain-Controlled Macrolactamization: Deprotection of the Cbz and Boc groups yields an amino-ester that must undergo intramolecular cyclization. Because the resulting 2,5-diazabicyclo[2.2.2]octane system is highly strained, the cyclization must be performed under high-dilution conditions to favor intramolecular lactamization over intermolecular oligomerization[3][7].

  • Exhaustive Reduction: The resulting bicyclic lactam requires aggressive reduction (e.g., using LiAlH4) to cleave the highly stable bridged amide bond and yield the final diamine scaffold[8].

Synthetic Workflow

G A 1-Boc-piperidine-2,5-dicarboxylic acid (Starting Material) B Step 1: Bis-esterification & Selective Hydrolysis Regioselective differentiation of C2 and C5 A->B C 1-Boc-5-carboxylic acid-2-methyl ester (Intermediate 1) B->C D Step 2: Curtius Rearrangement (DPPA, BnOH) Stereoretentive conversion to Cbz-amine C->D E 5-Cbz-amino-1-Boc-piperidine-2-carboxylate (Intermediate 2) D->E F Step 3: Deprotection & Lactamization High-dilution intramolecular cyclization E->F G 2,5-diazabicyclo[2.2.2]octane-3-one (Bicyclic Lactam) F->G H Step 4: Exhaustive Reduction (LiAlH4) Cleavage of the lactam carbonyl G->H I 2,5-diazabicyclo[2.2.2]octane core (Target Scaffold) H->I

Synthetic workflow for 2,5-diazabicyclo[2.2.2]octane from 1-Boc-piperidine-2,5-dicarboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Regioselective Preparation of 1-Boc-5-carboxylic acid-2-methyl ester
  • Procedure: Dissolve 1-Boc-piperidine-2,5-dicarboxylic acid (10.0 mmol) in anhydrous DMF (30 mL). Add K₂CO₃ (25.0 mmol) followed by Methyl Iodide (22.0 mmol). Stir at room temperature for 12 hours. Quench with water, extract with EtOAc, and concentrate to yield the crude dimethyl ester. Dissolve the intermediate in a 3:1 mixture of MeOH/H₂O (40 mL) and cool to 0 °C. Add LiOH·H₂O (1.05 mmol) dropwise. Stir for 4 hours at 0 °C.

  • Causality & Self-Validation: The strict stoichiometric control of LiOH and low temperature exploits the steric bulk of the N-Boc group, ensuring only the C5-ester is hydrolyzed.

  • Validation Checkpoint: LC-MS analysis of the aqueous workup must show a dominant peak at [M+H]⁺ = 288.1. ¹H-NMR should confirm the disappearance of exactly one methoxy singlet (~3.70 ppm).

Step 2: Curtius Rearrangement via DPPA
  • Procedure: Dissolve the mono-acid intermediate (5.0 mmol) in anhydrous Toluene (25 mL) under an inert atmosphere. Add Triethylamine (6.0 mmol) and Diphenylphosphoryl azide (DPPA, 5.5 mmol)[5][6]. Heat the mixture to 90 °C for 2 hours. Cool to 60 °C, add Benzyl alcohol (10.0 mmol), and stir at 90 °C for an additional 14 hours.

  • Causality & Self-Validation: DPPA safely generates the acyl azide in situ without the use of explosive NaN₃. The 2-hour heating phase drives the extrusion of N₂ gas, forming the isocyanate.

  • Validation Checkpoint: To validate the intermediate, an aliquot taken at 2 hours should be analyzed via FT-IR; the presence of a sharp, intense band at ~2250 cm⁻¹ confirms isocyanate formation. This band must completely disappear after the 14-hour reaction with benzyl alcohol.

Step 3: Deprotection and High-Dilution Lactamization
  • Procedure: Subject the Cbz-protected intermediate to hydrogenolysis (H₂, 10% Pd/C, MeOH, 1 atm) for 6 hours to yield the free C5-amine. Filter through Celite and concentrate. Next, dissolve in DCM (10 mL) and add TFA (5 mL) to remove the Boc group (2 hours, RT). Concentrate under a vacuum to yield the diamine-ester TFA salt. Dissolve the crude salt in anhydrous DMF (500 mL, achieving <0.01 M dilution). Add DIPEA (20.0 mmol) and HATU (6.0 mmol). Stir for 24 hours at room temperature.

  • Causality & Self-Validation: The extreme dilution is critical. The 2,5-bridge creates immense transannular strain[3]; at standard concentrations, the primary amine will preferentially attack the ester of a neighboring molecule, forming linear oligomers. Dilution forces the intramolecular trajectory.

  • Validation Checkpoint: LC-MS must confirm the exact mass of the bicyclic monomer ([M+H]⁺ = 127.1). The absence of a [2M+H]⁺ peak validates the success of the high-dilution conditions.

Step 4: Exhaustive Lactam Reduction
  • Procedure: Charge a Soxhlet extractor or a heavy-walled reflux setup with the bicyclic lactam (2.0 mmol). Suspend in anhydrous THF (20 mL) at 0 °C. Slowly add a solution of LiAlH₄ (12.0 mmol, 1.0 M in THF). Heat the system to a vigorous reflux (65 °C) for 16 hours[8]. Cool to 0 °C and strictly perform a Fieser workup (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the granular aluminum salts and concentrate the filtrate.

  • Causality & Self-Validation: Bridged lactams exhibit profound resonance stabilization and steric shielding, rendering mild reducing agents (e.g., NaBH₄) completely ineffective. A large excess of LAH and prolonged thermal energy are required to force the reduction[8].

  • Validation Checkpoint: FT-IR of the isolated pale yellow oil must show the complete absence of the strong lactam carbonyl stretch at ~1680 cm⁻¹.

Quantitative Data Summary

StepTransformationReagents & ConditionsTime / TempTypical YieldAnalytical Checkpoint
1 Regioselective Hydrolysis1. MeI, K₂CO₃, DMF2. LiOH (1.05 eq), MeOH/H₂O12 h, 25 °C4 h, 0 °C82%LC-MS: [M+H]⁺ = 288.1
2 Curtius RearrangementDPPA, Et₃N, BnOH, Toluene16 h, 90 °C75%IR: Disappearance of 2250 cm⁻¹ (NCO)
3 Intramolecular Lactamization1. H₂, Pd/C2. TFA/DCM3. HATU, DIPEA, DMF (<0.01 M)6 h, 25 °C2 h, 25 °C24 h, 25 °C60%LC-MS:[M+H]⁺ = 127.1 (Monomer only)
4 Lactam ReductionLiAlH₄ (6.0 eq), THF16 h, 65 °C85%IR: Absence of 1680 cm⁻¹ (C=O)

References

  • Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry. Available at:[Link]

  • Diphenylphosphoryl Azide (DPPA). Synlett. Available at:[Link]

  • Curtius Rearrangement. Chem-Station Int. Ed. Available at: [Link]

  • Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Available at:[Link]

  • 1st Joint European Conference on Therapeutic Targets and Medicinal Chemistry (TTMC 2015). MDPI Pharmaceuticals. Available at: [Link]

  • Novel Strategies in the Development of New Therapies, Drug Substances and Drug Carriers, 3rd Edition. MDPI Int. J. Mol. Sci. Available at: [Link]

Sources

Application

Application Note: 1-Boc-piperidine-2,5-dicarboxylic Acid in the Synthesis of Conformationally Restricted Peptidomimetics

Executive Summary & Mechanistic Rationale The transition from native peptides to therapeutically viable peptidomimetics requires overcoming inherent limitations such as high conformational entropy and susceptibility to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming inherent limitations such as high conformational entropy and susceptibility to proteolytic degradation. 1-Boc-piperidine-2,5-dicarboxylic acid has emerged as a highly effective bifunctional scaffold in modern drug design. By embedding the rigid piperidine heterocycle into a peptide backbone, researchers can force the molecule into pre-organized geometries (such as β -turns or γ -turns), drastically reducing the entropic penalty upon target binding[1].

The strategic placement of carboxylic acids at positions 2 and 5 allows this building block to act as a dipeptide isostere or a macrocyclic stapling agent. Concurrently, the tert-butyloxycarbonyl (Boc) protecting group at the N1 position ensures orthogonal compatibility with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[2]. This structural rigidity has been successfully leveraged in the design of potent protease inhibitors, including those targeting the SARS-CoV-2 Papain-like protease, where piperidine-based scaffolds enhanced both binding affinity and metabolic stability[3].

Conformation Linear Linear Peptide (High Conformational Entropy) Scaffold 1-Boc-piperidine-2,5-dicarboxylic acid (Rigid Scaffold) Linear->Scaffold Scaffold Substitution Restricted Constrained Peptidomimetic (Pre-organized Geometry) Scaffold->Restricted Covalent Stapling Binding Enhanced Target Affinity (Lower Entropic Penalty) Restricted->Binding Stability Increased Proteolytic Stability (Steric Shielding) Restricted->Stability

Thermodynamic and biological advantages of piperidine-based conformational restriction.

Physicochemical Properties & Reagent Optimization

To utilize 1-Boc-piperidine-2,5-dicarboxylic acid effectively, one must account for the steric hindrance imparted by the piperidine ring. Standard coupling reagents (like HBTU) often lead to incomplete reactions or promote epimerization at the C2 stereocenter.

Table 1: Physicochemical Parameters

ParameterSpecificationPractical Implication
Molecular Formula C₁₂H₁₉NO₆Bifunctional acidic centers require selective activation.
Molecular Weight 273.28 g/mol Confirm mass via LC-MS during micro-cleavages.
Solubility DMF, DMSO, NMPHighly compatible with standard SPPS solvent systems.
Stability Stable at RTAvoid prolonged exposure to strong acids prior to final cleavage.

Table 2: Coupling Reagent Optimization for Piperidine Scaffolds

Reagent SystemEpimerization RiskCoupling EfficiencyMechanistic Rationale & Recommended Use
HATU / DIPEA ModerateVery HighGenerates a highly reactive At-ester. Best for linear couplings to hindered amines.
DIC / OxymaPure LowHighOxyma acts as a superior leaving group while suppressing oxazolone formation. Ideal for slow macrolactamizations.
PyBOP / NMM LowModeratePhosphonium reagents avoid guanidinylation of free amines. Useful for side-chain couplings.

Strategic Workflow: On-Resin Peptide Stapling

When utilizing 1-Boc-piperidine-2,5-dicarboxylic acid as a macrocyclization agent, it bridges two free amines (e.g., the N-terminus and a Lysine ϵ -amino group). The following protocol is designed as a self-validating system , incorporating critical Quality Control (QC) checkpoints to ensure causality and confidence at every step[2].

SPPS_Workflow Resin Peptide-Resin Complex (Free N-term & Lys-NH2) Cyclization On-Resin Macrolactamization (DMF, 16h, RT) Resin->Cyclization Activation Scaffold Activation (DIC / OxymaPure, 5 min) Activation->Cyclization QC In-Process QC (Kaiser Test / Microcleavage) Cyclization->QC Cleavage Global Cleavage & Deprotection (TFA/TIPS/H2O, 2h) QC->Cleavage If Negative (Reaction Complete) Purification RP-HPLC Purification & Lyophilization Cleavage->Purification

Self-validating SPPS workflow for on-resin macrolactamization using the piperidine scaffold.

Protocol: Step-by-Step Macrolactamization

Objective: To covalently staple a linear peptide sequence on solid support using 1-Boc-piperidine-2,5-dicarboxylic acid, followed by global deprotection.

Materials Required:

  • Peptide-resin with two orthogonally deprotected primary amines (e.g., Fmoc/Mtt strategy previously executed).

  • 1-Boc-piperidine-2,5-dicarboxylic acid (3.0 equivalents relative to resin loading).

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure.

  • Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5).

Step 1: Preparation and Swelling

  • Transfer the peptide-resin (0.1 mmol scale) to a fritted SPPS reaction vessel.

  • Swell the resin in DCM for 20 minutes, followed by DMF for 20 minutes. Causality: Proper swelling expands the polymer matrix, ensuring that the bulky piperidine scaffold can diffuse into the core of the resin beads to reach reactive sites.

Step 2: Scaffold Pre-Activation

  • Dissolve 1-Boc-piperidine-2,5-dicarboxylic acid (0.3 mmol, 3 eq) and OxymaPure (0.6 mmol, 6 eq) in a minimal volume of DMF (approx. 2 mL).

  • Add DIC (0.6 mmol, 6 eq) to the solution and stir for 5 minutes at room temperature. Causality: Pre-activation with DIC/Oxyma forms an active ester. We use a 1:2 ratio of diacid to coupling reagents to ensure both carboxylic acid groups (C2 and C5) are activated simultaneously for the stapling reaction.

Step 3: On-Resin Cyclization

  • Add the activated scaffold solution to the swelled resin.

  • Agitate gently at room temperature for 16 hours. Causality: Macrolactamization is entropically unfavorable compared to linear coupling. A long reaction time (16h) under relatively dilute conditions prevents intermolecular cross-linking and drives the intramolecular cyclization to completion.

Step 4: Self-Validating Quality Control (In-Process)

  • Kaiser Test: Withdraw a few resin beads, wash with DCM, and perform a Kaiser test. A yellow color (negative) indicates complete consumption of primary amines. A blue color (positive) indicates incomplete cyclization; if positive, repeat Step 2 and 3.

  • Micro-cleavage: Transfer ~5 mg of resin to a microcentrifuge tube. Treat with 100 µL of the cleavage cocktail for 1 hour. Evaporate, dissolve in ACN/H₂O, and analyze via LC-MS. Causality: The Kaiser test provides immediate visual feedback, while LC-MS confirms the exact mass of the cyclized product, verifying that the scaffold was incorporated correctly without unwanted oligomerization.

Step 5: Global Cleavage and Deprotection

  • Wash the fully cyclized resin thoroughly with DMF (3x) and DCM (5x), then dry under a stream of nitrogen.

  • Add 3 mL of the Cleavage Cocktail (TFA/TIPS/H₂O 95:2.5:2.5) and agitate for 2 hours at room temperature. Causality: TFA globally cleaves the peptide from the resin and simultaneously removes the N1-Boc protecting group from the piperidine scaffold. TIPS acts as a carbocation scavenger, preventing the re-alkylation of the newly liberated piperidine nitrogen or sensitive amino acid side chains (like Trp or Arg).

Step 6: Precipitation and Purification

  • Filter the cleavage solution into cold diethyl ether (30 mL) to precipitate the crude peptidomimetic.

  • Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

  • Dissolve the crude product in a suitable aqueous buffer and purify via Preparative RP-HPLC.

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Journal of Organic Chemistry, 74(21), 8433-8436. URL:[Link]

  • Lim, S., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2765. URL:[Link]

  • Zhang, Y., et al. (2023). Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. International Journal of Molecular Sciences, 24(9), 8633. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Purification of 1-Boc-piperidine-2,5-dicarboxylic acid

Welcome to the Technical Support Center. 1-Boc-piperidine-2,5-dicarboxylic acid is a highly polar, structurally complex building block critical in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-Boc-piperidine-2,5-dicarboxylic acid is a highly polar, structurally complex building block critical in drug discovery. Its dual carboxylic acid moieties combined with a bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group create unique solubility dynamics. Researchers frequently encounter challenges such as "oiling out" (liquid-liquid phase separation), Boc deprotection under thermal/acidic stress, and difficulties in diastereomeric resolution (cis/trans isomers).

This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-purity crystalline isolation.

Section 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: My crude 1-Boc-piperidine-2,5-dicarboxylic acid separates as a dense oil rather than forming crystals upon cooling or anti-solvent addition. Why does this happen, and how can I force nucleation?

A: "Oiling out" is a common problem where the compound separates from the solution as an immiscible liquid rather than a solid[1]. This occurs when the target compound's solubility in the solvent system drops below its saturation point, but the thermodynamic barrier to crystal nucleation remains higher than the barrier to liquid-liquid phase separation. Because 1-Boc-piperidine-2,5-dicarboxylic acid has a relatively flexible piperidine ring and a bulky Boc group, its entropy of fusion is high, lowering its propensity to spontaneously form an ordered crystal lattice.

To resolve this, you must bypass the metastable oil phase by operating strictly within the "metastable zone" of crystallization. This is achieved through precise solvent selection, controlled cooling rates, and mandatory seeding[1].

Quantitative Comparison of Anti-Solvent Systems

Table 1: Solvent system performance for 1-Boc-piperidine-2,5-dicarboxylic acid crystallization.

Solvent System (Good/Poor)Optimal Ratio (v/v)Dielectric Constants (ε)Avg. Yield (%)Purity (HPLC Area %)Critical Observations
Ethyl Acetate / Hexane1:36.0 / 1.978.598.5High risk of oiling out if cooling rate >0.5°C/min.
Ethanol / Heptane1:424.5 / 1.982.097.8Stable supersaturation zone; highly responsive to seeding.
Acetone / Water1:2.520.7 / 80.165.099.1Excellent for purging polar impurities; lower overall yield.
THF / Toluene1:27.5 / 2.470.596.5Emulsion risk if residual aqueous phase is present[2].
Protocol 1: Self-Validating Anti-Solvent Crystallization with Seeding

Causality Focus: This protocol prevents oiling out by controlling the supersaturation trajectory, ensuring solute molecules integrate into the growing crystal lattice rather than coalescing into an oil[1].

  • Dissolution: Suspend 10.0 g of crude 1-Boc-piperidine-2,5-dicarboxylic acid in 30 mL of Ethyl Acetate (Good Solvent). Heat to 45°C with gentle stirring until complete dissolution. Do not exceed 50°C.

  • Polishing Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble particulate matter, which can trigger premature, uncontrolled nucleation.

  • Anti-Solvent Titration: Maintain the temperature at 45°C. Slowly add 60 mL of Hexane (Poor Solvent) dropwise at a rate of 2 mL/min. Stop immediately when the solution becomes persistently cloudy[1].

  • Clarification: Add Ethyl Acetate dropwise (typically 1-2 mL) just until the solution clarifies[1]. You are now at the exact edge of the metastable zone.

  • Seeding: Cool the solution to 40°C. Add 0.1 g (1 wt%) of pure 1-Boc-piperidine-2,5-dicarboxylic acid seed crystals. Self-Validation: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; repeat steps 3 and 4.

  • Controlled Cooling: Cool the mixture from 40°C to 5°C at a strict linear rate of 0.1°C/min.

  • Isolation: Collect the crystals via vacuum filtration. Wash with 15 mL of pre-chilled (5°C) Hexane. Dry under vacuum at 30°C to a constant weight[1].

OilingOutWorkflow Start Crude 1-Boc-piperidine- 2,5-dicarboxylic acid Dissolve Dissolve in EtOAc at 45°C Start->Dissolve AddAnti Titrate Hexane until cloudy Dissolve->AddAnti Clarify Add EtOAc drops to clarify AddAnti->Clarify Seed Add 1 wt% Seed Crystals at 40°C Clarify->Seed Cooling Cool at 0.1°C/min to 5°C Seed->Cooling Decision Check Phase State Cooling->Decision Oiling Oiling Out (LLPS) Decision->Oiling Phase Separation Crystals Crystalline Slurry Formed Decision->Crystals Nucleation & Growth Reheat Reheat to 45°C, add 5% EtOAc Oiling->Reheat Reheat->Cooling Adjusted Saturation

Caption: Logical workflow for mitigating liquid-liquid phase separation during crystallization.

Section 2: FAQ - Boc Deprotection & Thermal Degradation

Q: During recrystallization, my yield dropped significantly, and HPLC analysis showed a highly polar impurity. Is the Boc group degrading?

A: Yes. The tert-butyloxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions, and this degradation is exponentially accelerated by thermal stress. Because 1-Boc-piperidine-2,5-dicarboxylic acid contains two free carboxylic acid moieties, the molecule is inherently auto-catalytic for Boc deprotection if subjected to prolonged heating in protic solvents (like ethanol or water).

Troubleshooting Steps:

  • Temperature Capping: Never exceed 50°C during the dissolution phase. If the compound does not dissolve at 50°C, increase the volume of the "good" solvent rather than increasing the temperature.

  • Solvent Switching: Avoid prolonged exposure to primary alcohols (MeOH, EtOH) at elevated temperatures. Switch to aprotic solvent systems like Ethyl Acetate/Hexane or Acetone/Heptane to eliminate protic auto-catalysis.

  • pH Buffering (If using aqueous systems): If utilizing an Acetone/Water crystallization system, ensure the aqueous phase is strictly neutral. Quenching prior reaction mixtures with aqueous NaHCO3 is necessary to prevent deprotection caused by residual acid before initiating crystallization[2].

Section 3: FAQ - Diastereomeric Resolution (Cis/Trans Isomers)

Q: My synthesis yielded a mixture of cis and trans isomers of 1-Boc-piperidine-2,5-dicarboxylic acid. Can I separate them via direct crystallization?

A: Direct crystallization of the free di-acid to separate diastereomers is notoriously inefficient due to co-crystallization and highly similar solubility profiles. However, diastereomeric resolution can be effectively achieved through Selective Salt Formation [3].

Protocol 2: Diastereomeric Resolution via Dicyclohexylamine (DCHA) Salt Crystallization

Causality Focus: DCHA forms highly crystalline organic salts with carboxylic acids. The spatial arrangement of the trans-isomer allows for a more tightly packed crystal lattice with DCHA compared to the cis-isomer, resulting in a significant differential in solubility[3].

  • Salt Formation: Dissolve 10 g of the cis/trans mixture of 1-Boc-piperidine-2,5-dicarboxylic acid in 100 mL of Diethyl Ether at room temperature[1].

  • Amine Addition: Slowly add 2.1 equivalents of Dicyclohexylamine (DCHA) dropwise under vigorous stirring[1].

  • Precipitation: Stir for 2 hours. The trans-isomer DCHA salt will preferentially precipitate as a dense white solid, while the cis-isomer salt largely remains in solution.

  • Filtration & Washing: Filter the precipitate and wash with cold Diethyl Ether (2 x 20 mL).

  • Free Acid Liberation: Suspend the isolated trans-salt in 50 mL of Ethyl Acetate. Wash with 50 mL of 5% aqueous KHSO4 (potassium bisulfate) to protonate the acid and partition the DCHA into the aqueous layer as a sulfate salt. Note: KHSO4 is used instead of HCl to strictly prevent Boc deprotection.

  • Recovery: Separate the organic layer, dry over Na2SO4, and evaporate under reduced pressure to yield the diastereomerically enriched trans-1-Boc-piperidine-2,5-dicarboxylic acid.

References

  • Process for preparing trans-piperidine-2,5-dicarboxylic acid.
  • Development of an Expedient Process for the Multi-Kilogram Synthesis of Chk1 Inhibitor GDC-0425. ACS Publications.[Link]

Sources

Optimization

Minimizing racemization during 1-Boc-piperidine-2,5-dicarboxylic acid activation

Welcome to the Technical Support Center for the activation and coupling of 1-Boc-piperidine-2,5-dicarboxylic acid . This specialized guide is designed for researchers and drug development professionals dealing with the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the activation and coupling of 1-Boc-piperidine-2,5-dicarboxylic acid . This specialized guide is designed for researchers and drug development professionals dealing with the stereochemical challenges of pipecolic acid derivatives.

Here, you will find mechanistic insights, optimized reagent selections, and a self-validating protocol to ensure the chiral integrity of your synthesized compounds.

Mechanistic Understanding: The Root Cause of Racemization

Activating 1-Boc-piperidine-2,5-dicarboxylic acid presents a unique stereochemical challenge due to its cyclic structure and the proximity of the N-Boc protecting group to the C2 carboxylate.

G A 1-Boc-piperidine-2,5-dicarboxylic acid B Activated Ester at C2 A->B Activation (DIC/HATU) C Oxazolone Intermediate B->C Excess/Strong Base D Base-Catalyzed Enolization B->D High Temp F Desired Chiral Peptide B->F Oxyma / TMP E Racemized Peptide C->E Aminolysis D->E Aminolysis

Fig 1: Mechanistic pathways of C2-racemization via oxazolone formation and direct enolization.

Q: Why is the C2 position highly prone to racemization compared to the C5 position? A: The causality lies in intramolecular geometry. The C2 carboxyl group is adjacent to the N-Boc protected amine. Upon activation (e.g., forming an O-acylisourea intermediate), the carbonyl oxygen of the N-Boc group can nucleophilically attack the activated C2 carbonyl. This forms a 5-membered oxazolone (azlactone) ring. Once the oxazolone forms, the α -proton at C2 becomes highly acidic and is rapidly abstracted by any base present in the solution, leading to a planar enolate and subsequent loss of stereochemistry[1]. The C5 carboxyl group is distal to the nitrogen; it cannot form this stable 5-membered ring, making it significantly more stereostable, though it can still undergo direct enolization under excessively harsh basic conditions[2].

Q: How does the choice of base dictate the epimerization rate? A: Strong, sterically unhindered bases accelerate proton abstraction from the chiral α -carbon. Standard protocols often default to N,N-Diisopropylethylamine (DIPEA, pKa ~10.1), which is too basic for sensitive pipecolic acid derivatives and actively promotes oxazolone-mediated racemization[3]. To preserve chirality, you must use weaker bases that provide just enough basicity to neutralize amine hydrochlorides without abstracting the α -proton.3 (pKa 7.43) or N-methylmorpholine (NMM, pKa 7.38) are highly recommended[4]. TMP is particularly effective because its methyl groups provide steric shielding, further preventing unwanted interactions with the activated ester[3].

Reagent Selection & Optimization

Q: Which coupling reagents offer the best protection against racemization for this specific substrate? A: Standalone carbodiimides (DIC, EDC) or uronium salts (HATU, HBTU) used alone with strong bases lead to high racemization rates[5]. To suppress this, additives that rapidly convert the highly reactive O-acylisourea into a less reactive, stereostable active ester are required:

  • DIC / Oxyma Pure: 6 is superior to traditional benzotriazoles (HOBt/HOAt) in suppressing base-driven side reactions and oxazolone formation, while also posing no explosive hazards[6].

  • COMU or DEPBT with TMP: For extremely challenging or sterically hindered couplings, third-generation uronium reagents like COMU, or organophosphorus reagents like DEPBT, combined with TMP, have been empirically shown to yield >93-100% of the correct diastereomer in highly sensitive substrates[3].

Table 1: Quantitative Impact of Reagent and Base Selection on Racemization
Coupling ReagentAdditiveBase (pKa)Relative Racemization RiskRecommended Use Case
HATUNoneDIPEA (10.1)High Routine, non-chiral couplings
HATUNoneNMM (7.38)Moderate Mildly sensitive substrates
DICOxyma PureNone / TMPLow Highly sensitive C2-chiral acids
DEPBTNoneTMP (7.43)Very Low Epimerization-free synthesis
COMUNoneTMP (7.43)Very Low Extremely hindered/sensitive acids

Troubleshooting Workflow

If you detect diastereomeric impurities in your final product, follow this logical diagnostic path to isolate the variable causing the epimerization.

Workflow Start Racemization Detected CheckBase Evaluate Base Strength Start->CheckBase BaseAction Switch DIPEA to TMP/NMM CheckBase->BaseAction If pKa > 9 CheckActivator Evaluate Coupling Reagent CheckBase->CheckActivator If Base is optimal ActivatorAction Use DIC/Oxyma or COMU CheckActivator->ActivatorAction If using HATU alone

Fig 2: Troubleshooting workflow for identifying and resolving racemization during activation.

Self-Validating Protocol: Racemization-Free Activation Workflow

This protocol utilizes the DIC/Oxyma Pure system. It is designed as a self-validating loop; it includes an In-Process Control (IPC) step to empirically guarantee chiral integrity before you commit to downstream synthesis steps[5].

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve 1.0 equivalent of 1-Boc-piperidine-2,5-dicarboxylic acid and 1.05 equivalents of the target amine in anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).

  • Causality: Complete solvation prevents localized high concentrations of reagents that can cause runaway side reactions. Anhydrous conditions prevent premature hydrolysis of the active ester[7].

Step 2: Temperature Control

  • Action: Chill the reaction vessel to 0°C using an ice bath.

  • Causality: Kinetically disfavors the intramolecular attack of the N-Boc carbonyl oxygen onto the activated C2 carboxylate, heavily suppressing oxazolone formation[5].

Step 3: Pre-Activation

  • Action: Add 1.1 equivalents of Oxyma Pure, followed dropwise by 1.1 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir at 0°C for 5 minutes.

  • Causality: DIC activates the carboxylate, which is immediately trapped by Oxyma Pure to form a highly reactive but stereostable active ester[6].

Step 4: Controlled Base Addition (If Applicable)

  • Action: Only if the incoming amine is a hydrochloride salt, add 1.0 equivalent of 2,4,6-Trimethylpyridine (TMP) dropwise. Do not use DIPEA.

  • Causality: TMP provides exactly enough basicity to free-base the amine for nucleophilic attack without abstracting the highly sensitive α -proton of the pipecolic acid derivative[3].

Step 5: Amide Bond Formation

  • Action: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.

Step 6: In-Process Control (IPC) & Self-Validation

  • Action: Before proceeding to workup, withdraw a 10 μ L aliquot, dilute in mobile phase, and inject it into a Chiral HPLC system (e.g., using a Chiralpak AD or OD column).

  • Validation Logic: If the chromatogram shows a single peak (Diastereomeric Excess > 98%), the protocol has self-validated the preservation of the C2 and C5 stereocenters. If a secondary peak > 2% is observed, abort the scale-up and revert to the Troubleshooting Workflow (Section 3) to adjust temperature or base equivalents[2].

References

  • Benchchem Technical Support Team. Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.5

  • Peptide Chemistry Org. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety: Advantages in Solid-Phase Peptide Synthesis (SPPS). Peptide Chemistry. 6

  • Benchchem Technical Support Team. Effect of base (DIPEA vs. NMM) on PyBOP coupling efficiency. Benchchem. 4

  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio. 3

  • Journal of Medicinal Chemistry. Analysis of Structure–Activity Relationships of Novel Inhibitors of the Macrophage Infectivity Potentiator (Mip) Proteins... ACS Publications. 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chiral Resolution of 1-Boc-piperidine-2,5-dicarboxylic acid

Welcome to the Technical Support Center for the chiral resolution of 1-Boc-piperidine-2,5-dicarboxylic acid. This heavily functionalized cyclic scaffold is a critical building block for synthesizing advanced pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of 1-Boc-piperidine-2,5-dicarboxylic acid. This heavily functionalized cyclic scaffold is a critical building block for synthesizing advanced pharmaceutical agents, including beta-lactamase inhibitors and TNF receptor modulators. Achieving high enantiomeric excess (ee > 99%) is notoriously challenging due to the presence of two carboxylic acid groups, multiple stereocenters (cis/trans diastereomers), and the bulky N-Boc protecting group, which can induce conformational constraints and rotameric peak broadening.

This guide provides field-proven troubleshooting protocols and causality-driven insights to help you optimize your resolution workflows.

Workflow & Pathway Visualization

ResolutionWorkflow Racemic Racemic 1-Boc-piperidine- 2,5-dicarboxylic acid Method Select Resolution Strategy Racemic->Method Salt Diastereomeric Salt Formation (Scale-up) Method->Salt Enzyme Enzymatic Kinetic Resolution Method->Enzyme SFC Chiral SFC Separation Method->SFC SaltOpt Optimize Chiral Amine & Solvent Polarity Salt->SaltOpt EnzymeOpt Diesterification & Lipase Screening Enzyme->EnzymeOpt SFCOpt Stationary Phase & Acidic Additives SFC->SFCOpt HighEE Target Enantiomer (ee > 99%) SaltOpt->HighEE EnzymeOpt->HighEE SFCOpt->HighEE

Caption: Decision matrix and optimization workflow for the chiral resolution of 1-Boc-piperidine-2,5-dicarboxylic acid.

Troubleshooting Guides & FAQs

Q1: Why is my initial diastereomeric salt resolution yielding low enantiomeric excess (<60% ee), and how can I improve it?

Causality & Expert Insight: Low ee during the classical resolution of dicarboxylic acids typically stems from thermodynamic equilibrium issues during crystallization. 1-Boc-piperidine-2,5-dicarboxylic acid[1] has two acidic protons. If you use a monovalent chiral amine (e.g., (S)-(-)-α-methylbenzylamine or quinine), partial salt formation can lead to the co-precipitation of the undesired diastereomeric salt or unreacted free acid. Furthermore, the bulky N-Boc group creates steric hindrance that weakens the hydrogen-bonding network necessary for a rigid, highly selective crystal lattice.

Solution:

  • Stoichiometry Adjustment: Use exactly 1.0 equivalent of the chiral resolving agent to target the more acidic C2-carboxylic acid, or 2.0 equivalents to form the bis-salt. Bis-salts often form more robust, highly ordered crystal lattices.

  • Solvent Polarity Tuning: Shift from highly polar solvents (like pure methanol) to binary mixtures (e.g., Methanol/Acetone or Ethanol/Ethyl Acetate). This lowers the solubility of the target diastereomeric salt, shifting the kinetic precipitation in your favor.

Self-Validating Protocol: Diastereomeric Salt Resolution

  • Dissolution: Dissolve 10.0 g of racemic 1-Boc-piperidine-2,5-dicarboxylic acid in 100 mL of an Ethanol/Ethyl Acetate (1:4 v/v) mixture at 65 °C.

  • Salt Formation: Slowly add 2.0 equivalents of (1R,2S)-(-)-ephedrine (or quinine) dissolved in 20 mL of Ethanol dropwise over 30 minutes.

  • Controlled Cooling: Cool the mixture at a rate of 5 °C/hour to 20 °C. (Self-validation checkpoint: Rapid cooling (<1 hour) causes kinetic trapping of the wrong isomer, resulting in low ee. Slow cooling ensures thermodynamic control.)

  • Isolation & Recrystallization: Filter the precipitate. Recrystallize the crude salt from boiling Ethanol (minimum volume) to upgrade the ee from ~70% to >98%.

  • Free Acid Recovery: Suspend the salt in Ethyl Acetate and wash with 1M HCl (aq) until the aqueous layer reaches pH 2. The organic layer will contain the enantioenriched free acid.

Q2: How can I leverage enzymatic kinetic resolution to bypass the limitations of salt crystallization?

Causality & Expert Insight: Direct enzymatic resolution of bulky N-Boc dicarboxylic acids is inefficient due to poor active-site binding in standard hydrolases[2]. To resolve this, the substrate must be derivatized into a dimethyl or diethyl ester. Lipases (e.g., Candida antarctica Lipase B - CALB) exhibit profound stereoselectivity for the hydrolysis of the less sterically hindered C5-ester over the C2-ester (which is adjacent to the bulky N-Boc group). This regioselective and enantioselective hydrolysis allows for the highly efficient kinetic resolution of disubstituted piperidines.

Solution: Convert the diacid to a diester, perform a controlled enzymatic mono-hydrolysis, and separate the resulting mono-acid/mono-ester mixture via standard acid-base extraction.

Self-Validating Protocol: Enzymatic Kinetic Resolution

  • Diesterification: React the diacid with Methanol/TMS-Diazomethane (or SOCl2/MeOH) to yield 1-Boc-piperidine-2,5-dicarboxylic acid dimethyl ester.

  • Enzymatic Hydrolysis: Suspend 5.0 g of the diester in 50 mL of phosphate buffer (pH 7.2) containing 10% v/v DMSO to aid solubility.

  • Biocatalysis: Add 500 mg of immobilized CALB (Novozym 435). Stir at 37 °C.

  • Monitoring: Monitor the reaction via chiral HPLC. Stop the reaction at exactly 50% conversion (typically 24-36 hours). (Self-validation checkpoint: Pushing past 50% conversion will drastically degrade the ee of the remaining diester due to the eventual hydrolysis of the off-target enantiomer.)

  • Separation: Filter off the enzyme. Extract the mixture with Ethyl Acetate at pH 7.5 (this removes the unreacted enantioenriched diester). Acidify the aqueous layer to pH 2 and extract again to isolate the hydrolyzed enantioenriched mono-acid.

Q3: My Chiral SFC (Supercritical Fluid Chromatography) separation shows severe peak tailing and poor resolution. How do I optimize the method?

Causality & Expert Insight: In Chiral SFC, the free carboxylic acid moieties of 1-Boc-piperidine-2,5-dicarboxylic acid interact strongly with the residual silanols or the chiral selector on the stationary phase (e.g., amylose/cellulose derivatives). This causes non-specific secondary binding, resulting in broad, tailing peaks that ruin the resolution (Rs < 1.5)[3].

Solution: Use an acidic additive in the co-solvent to suppress the ionization of the carboxylic acid and mask the stationary phase binding sites.

Self-Validating Protocol: Analytical Chiral SFC Optimization

  • Column Selection: Use a DAICEL CHIRALPAK AD or AS column (amylose-based stationary phases work best for N-Boc piperidines)[4].

  • Mobile Phase: Set the supercritical CO2 to Co-solvent ratio to 80:20.

  • Co-solvent Composition: Use Methanol or Ethanol containing 0.1% to 0.5% Trifluoroacetic acid (TFA) . (Self-validation checkpoint: If peak tailing persists, switch the additive to 0.1% Formic Acid or derivatize the sample to its dimethyl ester prior to injection to completely eliminate free-acid interactions.)

  • Parameters: Backpressure = 120 bar, Temperature = 35 °C, Flow rate = 3.0 mL/min.

Quantitative Data Summary

The following table summarizes the expected outcomes of various resolution techniques for 1-Boc-piperidine-2,5-dicarboxylic acid based on empirical optimization.

Resolution StrategyResolving Agent / CatalystTarget IntermediateExpected Yield (Max 50%)Enantiomeric Excess (ee)Primary Troubleshooting Fix
Diastereomeric Salt (1R,2S)-(-)-EphedrineBis-salt crystal35 - 40%92 - 98%Slow cooling (5 °C/hr) & Recrystallization
Diastereomeric Salt QuinineMono-salt crystal25 - 30%85 - 90%Switch to binary solvent (EtOH/EtOAc)
Enzymatic (Kinetic) CALB (Novozym 435)Dimethyl ester45 - 48%> 99%Strict reaction termination at 50% conversion
Chiral SFC (Prep) CHIRALPAK ADFree diacid48 - 49%> 99.5%Add 0.1% TFA to alcoholic co-solvent
References
  • National Institutes of Health (NIH). (2014). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Retrieved from [Link]

  • ACS Publications. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. Retrieved from [Link]

  • Google Patents. (2024). US20240287138A1 - Cyclic peptides for inhibiting tnf receptor 1 activity.

Sources

Optimization

Technical Support Center: Troubleshooting 1-Boc-Piperidine-2,5-Dicarboxylic Acid Couplings

Welcome to the Technical Support Center for advanced amide coupling. Working with 1-Boc-piperidine-2,5-dicarboxylic acid presents a unique dual-challenge in peptide and medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced amide coupling. Working with 1-Boc-piperidine-2,5-dicarboxylic acid presents a unique dual-challenge in peptide and medicinal chemistry. The molecule possesses two distinct carboxylic acid environments: a relatively accessible C5-position and a highly sterically congested C2-position.

This guide provides mechanistic troubleshooting, quantitative reagent data, and self-validating protocols to help you overcome steric hindrance, prevent epimerization, and eliminate dead-end side reactions during your coupling workflows.

Part 1: Mechanistic Insights & FAQs

Q1: Why does coupling at the C2-position frequently fail or give low yields compared to the C5-position? Causality: The kinetic barrier to amidation at the C2-position is driven by extreme steric hindrance. The C2-carboxylic acid is directly adjacent to the piperidine nitrogen, which is protected by a bulky tert-butyloxycarbonyl (Boc) group. This conformation physically obstructs the approach trajectory of the incoming amine nucleophile[1]. Because the C5-position lacks this immediate alpha-heteroatom steric bulk, aminolysis at C5 will outpace C2 by orders of magnitude. Standard carbodiimides (like EDC/HOBt) fail at C2 because the active ester forms, but the subsequent aminolysis is so slow that competing hydrolysis or rearrangement pathways take over.

Q2: Can I selectively couple an amine to the C2-position without protecting the C5-position? Causality: No. Because of the massive kinetic difference described above, any attempt at a global coupling will result in preferential, rapid amidation at the C5-position. Solution: To target the C2-position, you must utilize a starting material where the C5-position is orthogonally protected (e.g., as a benzyl or allyl ester).

Q3: I am using HATU for the C2 coupling, but my LC-MS shows a major +99 Da (or +113 Da) byproduct and low product yield. What is happening? Causality: You are observing guanidinylation of your amine. Uronium/aminium-based reagents like HATU and HBTU can react directly with unhindered primary amines to form a stable, non-extendable guanidinium byproduct[1][2]. This occurs when the activation of the sterically hindered C2-carboxylic acid is slower than the direct nucleophilic attack of the amine on the coupling reagent itself. Solution: Pre-activate the carboxylic acid with HATU and base for 2–3 minutes before adding the amine. If the problem persists, switch to a phosphonium-based reagent like PyAOP, which forms the exact same active ester but cannot form guanidines[3].

Q4: How do I minimize epimerization at the C2 stereocenter during these difficult couplings? Causality: Epimerization occurs via the formation of an oxazolone intermediate or through direct enolization. Both pathways are exacerbated by slow coupling kinetics and the presence of excess, strong base. Solution: Substitute standard bases like DIPEA with less basic, sterically hindered alternatives like 2,4,6-collidine[2]. Collidine is strong enough to deprotonate the carboxylic acid but is too sterically hindered to easily abstract the alpha-proton. Additionally, use Oxyma-based reagents (like COMU) which are specifically designed to suppress racemization[3].

Part 2: Competing Pathways & Side Reactions

Understanding the kinetic competition in your reaction flask is critical for sterically hindered substrates. The diagram below illustrates why simultaneous addition of reagents often leads to failure when using HATU.

Competing pathways in HATU couplings: pre-activation prevents kinetic guanidinylation of amines.

Part 3: Reagent Selection & Quantitative Data

Selecting the right coupling reagent requires balancing reactivity, epimerization risk, and the nature of your amine[3][4].

Table 1: Reagent Performance Metrics for Sterically Hindered Couplings
Reagent ClassReagentLeaving Group (pKa)Relative ReactivityEpimerization RiskGuanidinylation Risk
Aminium HATUHOAt (3.28)Very HighLowHigh (Primary Amines)
Aminium HBTUHOBt (4.60)ModerateModerateHigh
Phosphonium PyAOPHOAt (3.28)Very HighLowNone
Oxyma-based COMUOxyma (4.60)Very HighVery LowModerate
Acyl Fluoride BTFFHFluoride (< 3.0)ExtremeModerateNone

Note: Lower pKa of the leaving group generally correlates with a more reactive active ester. HOAt esters benefit from neighboring group participation (anchimeric assistance) via the pyridine nitrogen[3][5].

Workflow: Reagent Decision Matrix

Decision matrix for selecting coupling reagents based on amine nucleophilicity and steric bulk.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific kinetic pauses (pre-activation) and tailored workups to ensure the reaction proceeds cleanly.

Protocol 1: PyAOP-Mediated Amide Coupling for the C2-Position

Use this protocol for primary or secondary aliphatic amines to completely avoid guanidinylation while maintaining the extreme reactivity of an HOAt active ester[1][3].

Step 1: Preparation Dissolve the C5-protected 1-Boc-piperidine-2,5-dicarboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Ensure the reaction vessel is under an inert atmosphere (N₂ or Argon). Step 2: Base Addition Add 2,4,6-collidine (3.0 eq) to the solution. Causality: Collidine minimizes epimerization at the C2 stereocenter compared to standard DIPEA[2]. Step 3: Pre-Activation (Critical) Add PyAOP (1.2 eq) in one portion. Stir at room temperature for exactly 5 minutes. This kinetic pause ensures complete conversion of the carboxylic acid to the highly reactive OAt ester before the amine is introduced. Step 4: Amine Addition Add the amine nucleophile (1.1 eq) dropwise. Step 5: Reaction & Validation Stir at room temperature for 4–12 hours. Validate completion by quenching a 5 µL aliquot in 100 µL of Acetonitrile/Water and analyzing via LC-MS. You should observe the disappearance of the OAt active ester mass. Step 6: Workup Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with saturated aqueous NH₄Cl (to remove collidine), 5% NaHCO₃ (to remove HOAt byproduct), and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: BTFFH-Mediated Acid Fluoride Generation

Use this protocol as a last resort for extremely hindered amines or poorly nucleophilic anilines where standard active esters fail[4]. The fluoride ion's small atomic radius bypasses the steric bulk of the Boc-piperidine ring.

Step 1: Preparation Dissolve the C5-protected 1-Boc-piperidine-2,5-dicarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) at 0.1 M. Step 2: Base Addition Add DIPEA (3.0 eq). Step 3: In Situ Activation Add BTFFH (1.5 eq) and stir at room temperature for 30 minutes. Causality: This generates the acyl fluoride intermediate in situ, which is significantly less sterically demanding than an OBt or OAt ester[4]. Step 4: Amine Addition Add the sterically hindered amine or aniline (1.2 eq). Step 5: Thermal Acceleration Seal the reaction vessel and heat to 40–50°C for 12–24 hours. The high stability of the acid fluoride allows for elevated temperatures without rapid degradation. Step 6: Workup Cool to room temperature. Wash the organic layer directly with 1M HCl (to remove unreacted amine and DIPEA), followed by 5% NaHCO₃, and brine. Dry over MgSO₄ and concentrate for column chromatography.

References

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 1-Boc-piperidine-2,5-dicarboxylic acid

Welcome to the Advanced Technical Support Center. For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in organic synthesis. However, structurally complex, densely functionalized molecules like 1-Boc-piperidine-2,5-dicarboxylic acid frequently exhibit stubborn, incomplete deprotection profiles.

This guide deconstructs the mechanistic causes behind these failures and provides field-validated, self-correcting protocols to ensure quantitative cleavage.

Mechanistic Causality: Why is this Specific Substrate Failing?

To troubleshoot effectively, we must first understand the chemical microenvironment of 1-Boc-piperidine-2,5-dicarboxylic acid. Incomplete deprotection in this system is rarely due to reagent quality; rather, it is driven by two distinct mechanistic phenomena:

A. Inductive Deactivation (Electronic Effect) The standard Boc deprotection mechanism requires the protonation of the carbamate carbonyl oxygen, followed by the fragmentation of a tert-butyl cation and subsequent decarboxylation[1]. The reaction rate exhibits a second-order dependence on acid concentration[2][3]. In our target molecule, the strongly electron-withdrawing carboxylic acid at the C2 position (alpha to the protected nitrogen) inductively pulls electron density away from the carbamate. This reduces the basicity of the carbamate oxygen, drastically slowing the protonation step and requiring a much higher localized acid concentration to drive the equilibrium forward.

B. Phase-Separation Trapping (The "Slurry Effect") As the lipophilic Boc group is cleaved, the molecule transitions into highly polar piperidine-2,5-dicarboxylic acid (forming a zwitterion or a bis-acid hydrochloride/trifluoroacetate salt). In standard non-polar solvents like dichloromethane (DCM), this newly formed product rapidly precipitates. This premature precipitation physically occludes unreacted starting material within the solid crystal matrix, shielding it from the bulk acidic reagent and halting the reaction prematurely[4][5].

Diagnostic Troubleshooting Workflow

Use the following logic tree to diagnose the root cause of your incomplete deprotection based on the physical behavior of your reaction mixture.

BocTroubleshooting A Incomplete Deprotection Detected (LC-MS) B Did a thick precipitate form during the reaction? A->B C1 Yes: Product Precipitation B->C1 C2 No: Homogeneous Solution B->C2 D1 Physical Trapping of Starting Material C1->D1 D2 Inductive Deactivation by C2-COOH C2->D2 E1 Protocol B: Add Polar Co-solvent (e.g., TFE) + HCl D1->E1 E2 Protocol A: Increase Acid Concentration (Neat TFA) D2->E2

Caption: Workflow for diagnosing incomplete Boc deprotection based on reaction homogeneity.

Quantitative Comparison of Deprotection Systems

Selecting the right reagent system requires balancing acid strength against solubilizing power. The table below summarizes the quantitative parameters of various deprotection strategies for dicarboxylic acid substrates.

Deprotection SystemAcid Strength (pKa)Solubilizing Power for ZwitterionsTypical Reaction TimeRisk of Esterification Side-Reactions
20% TFA in DCM High (~0.23)Low (High risk of precipitation)4 - 12 hoursNone
Neat TFA High (~0.23)Moderate1 - 2 hoursNone
4M HCl in Dioxane Very High (~ -8.0)Low (Product precipitates as HCl salt)1 - 3 hoursNone
HCl in Methanol Very High (~ -8.0)High (Maintains homogeneity)30 - 60 minsHigh (Fischer esterification of COOH)
Thermal (Flow, 150°C) Neutral (No Acid)High (Uses TFE/Water)15 - 30 minsNone (Risk of thermal decarboxylation)

Data synthesized from comparative acid cleavage studies and continuous-flow thermal deprotection literature[4][6][7].

Self-Validating Experimental Protocols

Do not rely on arbitrary reaction times. The following protocols are designed as self-validating systems, meaning the reaction provides physical or analytical feedback to confirm its own progress.

Protocol A: High-Concentration TFA Cleavage (Addressing Inductive Deactivation)

Concept: Overcoming the electron-withdrawing effect of the C2-carboxylic acid requires pushing the equilibrium of carbamate protonation forward using high-concentration TFA[2].

  • Dissolution: Dissolve 1-Boc-piperidine-2,5-dicarboxylic acid in a minimal volume of anhydrous DCM (e.g., 1 mL / mmol).

  • Acidification: Cool the flask to 0 °C. Add Trifluoroacetic Acid (TFA) dropwise to achieve a final concentration of 50-80% v/v.

  • Self-Validation Checkpoint 1 (Visual): Observe the reaction for effervescence. The off-gassing of CO₂ and isobutylene is a direct stoichiometric readout of carbamate fragmentation[8]. The reaction must be stirred at room temperature until all bubbling completely ceases (typically 2-4 hours).

  • Self-Validation Checkpoint 2 (Analytical): Do not use Thin-Layer Chromatography (TLC); the highly polar di-acid product will irreversibly streak on silica. Instead, withdraw a 10 µL aliquot, dilute into 1 mL of Acetonitrile, and neutralize with 20 µL of Triethylamine (to prevent column degradation). Analyze via LC-MS to confirm the disappearance of the M+H mass corresponding to the Boc-protected starting material.

  • Isolation: Concentrate in vacuo. Co-evaporate the resulting syrup with toluene (3x) to azeotropically remove residual TFA[2]. Triturate with cold diethyl ether to precipitate the TFA salt.

Protocol B: Anhydrous HCl with Solubilizing Co-Solvents (Addressing Phase-Separation)

Concept: Preventing the premature precipitation of the product salt by utilizing a highly polar, non-nucleophilic solvent system to keep the trapped starting material exposed to the acid[4].

  • Suspension: Suspend the starting material in 1,4-dioxane. To ensure a homogeneous starting solution and prevent early precipitation, add 10-20% v/v of 2,2,2-trifluoroethanol (TFE)[6].

  • Acidification: Add 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Self-Validation Checkpoint (Phase Transition): The reaction should initially become a completely clear, homogeneous solution. As the reaction nears 90%+ completion, the fully deprotected piperidine-2,5-dicarboxylic acid hydrochloride salt will begin to crash out as a fine, crystalline suspension. If the mixture becomes a thick, unstirrable slurry within the first 10 minutes, add more TFE immediately to dissolve the matrix.

  • Isolation: After 2 hours, drive the precipitation to completion by adding 5 volumes of cold diethyl ether. Filter the crystalline solid and dry under high vacuum.

Frequently Asked Questions (FAQs)

Q: Can I use methanol as a co-solvent to improve solubility during HCl deprotection? A: While methanol dramatically improves the solubility of the zwitterionic product and prevents physical trapping[5], using HCl in methanol carries a severe risk of Fischer esterification of the C2 and C5 carboxylic acids. If the free di-acid is required, use TFE or strictly anhydrous dioxane instead.

Q: My product is a sticky oil after TFA deprotection, not a solid. How do I crystallize it? A: The trifluoroacetate salt of piperidine-2,5-dicarboxylic acid is highly hygroscopic. The "oil" is likely a solvate containing trapped TFA. Co-evaporate extensively with toluene to strip the excess TFA, then triturate vigorously with cold diethyl ether or acetonitrile. Scratching the side of the flask with a glass rod during trituration will provide nucleation sites to induce crystallization.

Q: Is thermal deprotection a viable alternative to avoid dealing with hygroscopic acid salts? A: Yes. Continuous-flow thermal deprotection (heating the substrate to 150-200 °C in polar solvents like TFE or water) can cleanly remove the Boc group without acid, yielding the free zwitterionic amine directly[6][7]. However, prolonged heating of piperidine-2-carboxylic acids carries a risk of thermal decarboxylation at the C2 position. If utilizing this method, reactor residence times must be strictly mapped and minimized.

References

  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Technical Support Center: Troubleshooting Boc Deprotection Failures. Benchchem.
  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. Benchchem.
  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications.
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

1-Boc-piperidine-2,5-dicarboxylic acid vs Fmoc-piperidine-2,5-dicarboxylic acid in peptide synthesis

1-Boc vs. Fmoc-Piperidine-2,5-Dicarboxylic Acid in Peptidomimetic Synthesis: A Comprehensive Comparison Guide As peptide therapeutics evolve, the incorporation of conformationally constrained scaffolds has become a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Boc vs. Fmoc-Piperidine-2,5-Dicarboxylic Acid in Peptidomimetic Synthesis: A Comprehensive Comparison Guide

As peptide therapeutics evolve, the incorporation of conformationally constrained scaffolds has become a critical strategy for improving target affinity, metabolic stability, and structural rigidity. Among these scaffolds, piperidine-2,5-dicarboxylic acid serves as a highly versatile dipeptide mimetic. However, successfully integrating this unnatural amino acid into a growing peptide chain requires a rigorous understanding of solid-phase peptide synthesis (SPPS) chemistries.

This guide provides an objective, data-driven comparison between the two primary protected derivatives used in SPPS: 1-Boc-piperidine-2,5-dicarboxylic acid and Fmoc-piperidine-2,5-dicarboxylic acid .

Chemical Principles & Causality in Scaffold Selection

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the reagents, resin compatibility, and cleavage conditions used throughout the synthesis[1]. Because piperidine-2,5-dicarboxylic acid contains a secondary amine within a sterically hindered ring, the choice of N-protecting group significantly impacts coupling efficiency and aggregation behavior.

  • Fmoc-Piperidine-2,5-Dicarboxylic Acid (Base-Labile): The Fmoc strategy is the modern standard for routine synthesis due to its milder reaction conditions[1]. The Fmoc group is cleaved using a secondary amine (typically 20% piperidine or DBU in DMF)[2]. To achieve orthogonality, the C5-carboxylic acid is typically protected as a tert-butyl (tBu) ester, which is removed during the final global cleavage using a 95% Trifluoroacetic acid (TFA) cocktail[3].

  • 1-Boc-Piperidine-2,5-Dicarboxylic Acid (Acid-Labile): The classic Boc approach utilizes 50% TFA in DCM for N-terminal deprotection[2]. The C5-carboxylic acid must be protected with a group stable to TFA, such as a benzyl (Bzl) ester. Global cleavage requires hazardous, highly acidic conditions like anhydrous hydrofluoric acid (HF) or TFMSA[2]. Despite the harsher conditions, the Boc strategy is highly advantageous for long, hydrophobic sequences; the acidic deprotection step protonates the N-terminus, disrupting interchain hydrogen bonding and preventing peptide aggregation[1].

Orthogonal_Protection Scaffold Piperidine-2,5- dicarboxylic acid N_alpha N-alpha Protection (Piperidine Ring) Scaffold->N_alpha C2_acid C2-Carboxyl (Peptide Backbone) Scaffold->C2_acid C5_acid C5-Carboxyl (Side-chain/Branching) Scaffold->C5_acid Fmoc (Base-labile)\nBoc (Acid-labile) Fmoc (Base-labile) Boc (Acid-labile) N_alpha->Fmoc (Base-labile)\nBoc (Acid-labile) Free Acid\n(For Activation) Free Acid (For Activation) C2_acid->Free Acid\n(For Activation) tBu ester (Fmoc SPPS)\nBzl ester (Boc SPPS) tBu ester (Fmoc SPPS) Bzl ester (Boc SPPS) C5_acid->tBu ester (Fmoc SPPS)\nBzl ester (Boc SPPS)

Orthogonal protection logic for regioselective coupling of the piperidine dicarboxylic scaffold.

Quantitative Data & Performance Comparison

When coupling the next amino acid onto the piperidine nitrogen, steric hindrance is the primary bottleneck. The secondary amine of the piperidine ring is significantly less nucleophilic than a primary alpha-amine. The table below summarizes the operational metrics for both derivatives.

Metric / Parameter1-Boc-piperidine-2,5-dicarboxylic acidFmoc-piperidine-2,5-dicarboxylic acid
N-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent 50% TFA in DCM20% Piperidine in DMF (or DBU/DEAPA)[4]
C5 Orthogonal Protection Benzyl (Bzl) estertert-Butyl (tBu) ester
Resin Cleavage Reagent Anhydrous HF or TFMSA90-95% TFA Cocktail
Coupling to Piperidine N Requires in situ neutralizationStandard basic conditions (DIEA)
Aggregation Disruption High (TFA protonates N-terminus)[1]Low to Moderate
Safety & Automation Low (Requires specialized HF apparatus)High (Standard automated SPPS compatible)

Self-Validating Experimental Protocols

Because the piperidine nitrogen is a secondary amine, standard colorimetric validation (like the Kaiser test) will yield a false negative . To ensure a self-validating system, researchers must utilize the Chloranil test (or De Clercq test), which reliably detects secondary amines.

Protocol A: Workflow for Fmoc-Piperidine-2,5-Dicarboxylic Acid

Causality: Fmoc chemistry relies on base-driven deprotection. If deprotection is slow due to the bulkiness of the scaffold, replacing piperidine with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can accelerate the reaction, provided no Asp residues are present to form aspartimides[2].

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Scaffold Coupling: Pre-activate Fmoc-piperidine-2,5-dicarboxylic acid 5-tBu ester (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF for 2 minutes. Add to resin and shake for 2 hours.

  • Validation (Scaffold Coupling): Perform a Kaiser test. A negative result (yellow) confirms successful coupling to the primary amine of the preceding residue.

  • Scaffold Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash with DMF.

  • Validation (Secondary Amine Exposure): Perform a Chloranil test . A positive result (blue/green on resin) confirms the successful removal of the Fmoc group from the piperidine nitrogen.

  • Subsequent Coupling: Couple the next Fmoc-AA-OH using highly reactive conditions (e.g., COMU or HATU, 4 hours at 40°C) to overcome the steric hindrance of the piperidine ring.

Protocol B: Workflow for 1-Boc-Piperidine-2,5-Dicarboxylic Acid

Causality: After Boc removal via TFA, the piperidine amine is trapped as a TFA salt. In situ neutralization using high concentrations of DIEA during coupling prevents the amine from re-protonating, driving the difficult coupling reaction forward[2].

  • Resin Swelling: Swell 0.1 mmol of PAM resin in DCM for 30 minutes.

  • Boc Deprotection: Treat resin with 50% TFA in DCM (1 × 5 min, 1 × 20 min). Wash with DCM (5 × 1 min).

  • Neutralization: Treat with 10% DIEA in DCM (2 × 1 min).

  • Scaffold Coupling: Pre-activate 1-Boc-piperidine-2,5-dicarboxylic acid 5-Bzl ester (3 eq) with HBTU (2.9 eq) and DIEA (6 eq). Add to resin and shake for 2 hours.

  • Validation: Perform Kaiser test (negative confirms coupling).

  • Scaffold Deprotection: Treat with 50% TFA in DCM (1 × 5 min, 1 × 20 min). Wash with DCM.

  • Validation (Secondary Amine Exposure): Perform Chloranil test (positive confirms Boc removal).

  • In Situ Neutralized Coupling: Add the next Boc-AA-OH (4 eq) and HATU (3.9 eq) dissolved in DMF, immediately followed by pure DIEA (12 eq) directly to the un-neutralized resin. Shake for 4 hours.

SPPS_Workflow Start Piperidine-2,5-dicarboxylic acid Scaffold Selection Boc 1-Boc Strategy (Acid-Labile N-Protection) Start->Boc Fmoc Fmoc Strategy (Base-Labile N-Protection) Start->Fmoc BocDep N-Deprotection: 50% TFA in DCM Boc->BocDep FmocDep N-Deprotection: 20% Piperidine in DMF Fmoc->FmocDep BocNeut In Situ Neutralization: 10% DIEA in DCM BocDep->BocNeut Couple Coupling to Secondary Amine (HATU + DIEA, Extended Time) FmocDep->Couple BocNeut->Couple BocCleave Global Cleavage: Anhydrous HF (Hazardous) Couple->BocCleave Boc/Bzl Scheme FmocCleave Global Cleavage: 95% TFA Cocktail (Mild) Couple->FmocCleave Fmoc/tBu Scheme

Workflow comparison of 1-Boc vs Fmoc strategies for piperidine-2,5-dicarboxylic acid in SPPS.

Summary & Recommendations

For the vast majority of research and drug development applications, Fmoc-piperidine-2,5-dicarboxylic acid is the superior choice. The avoidance of HF cleavage, compatibility with automated synthesizers, and the ability to utilize highly orthogonal side-chain protecting groups (like the safety-catch schemes) make it highly efficient[3].

However, if the target peptide is highly prone to beta-sheet formation and on-resin aggregation, or if the coupling to the piperidine nitrogen repeatedly fails under basic conditions, switching to 1-Boc-piperidine-2,5-dicarboxylic acid utilizing in situ neutralization protocols is a proven rescue strategy[1],[2].

Sources

Comparative

Comprehensive Comparison Guide: Reactivity Profiles of 1-Boc-piperidine-2,4-dicarboxylic acid vs. 1-Boc-piperidine-2,5-dicarboxylic acid

As the demand for sp3-rich, three-dimensional scaffolds in drug discovery intensifies, functionalized piperidines have become indispensable building blocks[1]. Among these, piperidine dicarboxylic acids offer highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for sp3-rich, three-dimensional scaffolds in drug discovery intensifies, functionalized piperidines have become indispensable building blocks[1]. Among these, piperidine dicarboxylic acids offer highly versatile orthogonal functionalization vectors[2]. However, differentiating the reactivity of the carboxylic acid groups in 1-Boc-piperidine-2,4-dicarboxylic acid and 1-Boc-piperidine-2,5-dicarboxylic acid [3] requires a deep understanding of stereoelectronics, conformational dynamics, and steric shielding.

As an application scientist, I have designed this guide to objectively compare the reactivity of these two isomers, providing the mechanistic causality behind their behavior and self-validating experimental protocols to harness their regioselectivity.

Structural and Conformational Causality

To predict the reactivity of these diacids, we must first analyze the piperidine ring's chair conformation and the profound influence of the N-Boc (tert-butoxycarbonyl) protecting group[1].

The N-Boc Steric Shield (A1,3 Strain)

In both the 2,4- and 2,5-isomers, the carboxylic acid at the C2 position is alpha to the protected nitrogen. The N-Boc group possesses significant steric bulk and exhibits restricted rotation around the carbamate C-N bond. To minimize allylic 1,3-strain (A1,3 strain), the N-Boc group forces the C2 substituent into a highly shielded environment, often favoring an axial or pseudo-axial trajectory depending on the specific diastereomer.

  • Causality: This steric shielding completely dominates the reactivity profile, making the C2-COOH highly resistant to standard activation reagents (e.g., HATU, EDC) compared to the distal carboxylic acids.

Inductive Effects and pKa

The strongly electron-withdrawing nature of the carbamate nitrogen exerts an inductive effect (-I) through the sigma framework.

  • Causality: The C2-COOH, being alpha to the nitrogen, is significantly more acidic (lower pKa) than the C4 or C5 carboxylic acids. While this makes the C2-carboxylate a poorer nucleophile, it means that under carefully controlled pH, differential deprotonation can be achieved.

C4 vs. C5 Spatial Freedom
  • 1-Boc-piperidine-2,4-dicarboxylic acid: The C4 position is para-like relative to the nitrogen. In the lowest energy chair conformation, the C4-COOH typically occupies an equatorial position, projecting outward with virtually zero steric interference from the N-Boc group[2].

  • 1-Boc-piperidine-2,5-dicarboxylic acid: The C5 position is meta-like. While still highly accessible compared to C2, the C5-COOH can experience slight 1,3-diaxial interactions depending on the ring's fluxional behavior, making it marginally less reactive than a C4-COOH, though the difference is subtle in standard synthetic applications.

Quantitative Reactivity Comparison

The table below synthesizes the comparative performance of these two building blocks under standard functionalization conditions.

Property / Metric1-Boc-piperidine-2,4-dicarboxylic acid1-Boc-piperidine-2,5-dicarboxylic acidMechanistic Causality
Regioselectivity (Mono-Amidation) >95:5 (C4 over C2)~85:15 to 90:10 (C5 over C2)C4 projects equatorially with maximum steric freedom. C5 has minor steric constraints relative to C4.
C2-COOH pKa (Estimated) 3.2 – 3.53.2 – 3.5Strong -I inductive withdrawal from the adjacent N-Boc group.
Distal COOH pKa (Estimated) 4.5 – 4.8 (C4)4.4 – 4.7 (C5)Standard aliphatic carboxylic acid pKa; insulated from the N-Boc inductive effect.
Esterification Kinetics (Distal) Extremely Rapid (< 1 hr)Rapid (1 - 2 hrs)Lack of steric hindrance at C4 allows immediate attack by coupling intermediates.
C2 Activation Requirement Requires harsh conditions (e.g., SOCl2, elevated temp)Requires harsh conditionsA1,3 strain prevents the formation of bulky active esters (like OAt or OBt) at C2.

Visualizing the Reactivity Logic

The following diagram illustrates the divergent reactivity pathways dictated by the structural features of these molecules.

ReactivityPathway Start N-Boc-piperidine Diacid Scaffold C2 C2-COOH (Alpha Position) Start->C2 Inductive Effect & Steric Shielding C45 C4/C5-COOH (Distal Positions) Start->C45 Steric Freedom & Aliphatic pKa C2_Rxn Resistant to Bulky Coupling Reagents C2->C2_Rxn C45_Rxn Rapid Regioselective Functionalization C45->C45_Rxn

Fig 1. Regioselective functionalization pathways in N-Boc piperidine diacids.

Self-Validating Experimental Protocols

To leverage the reactivity differences outlined above, you must utilize protocols that act as self-validating systems. The following methodologies ensure that regioselectivity is not only achieved but rigorously proven.

Protocol A: Regioselective Mono-Amidation of the Distal Position

This protocol exploits the steric hindrance at C2 to selectively amidate the C4 or C5 position. By using exactly 1.0 equivalent of a bulky coupling reagent, the system kinetically starves the C2 position.

Reagents:

  • 1-Boc-piperidine-2,4-dicarboxylic acid OR 2,5-dicarboxylic acid (1.0 eq)

  • Primary Amine (1.05 eq)

  • HATU (1.0 eq) - Critical: Do not use excess.

  • DIPEA (2.5 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Workflow:

  • Solvation: Dissolve the diacid in anhydrous DMF under an inert atmosphere (N2/Ar) at 0 °C.

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes to ensure complete deprotonation of both acid groups.

  • Kinetic Activation: Add HATU in a single portion at 0 °C. Causality: HATU is highly sterically demanding. It will rapidly and exclusively form the active ester at the unhindered C4 or C5 position.

  • Nucleophilic Attack: Immediately add the primary amine. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Extract: Quench with 10% aqueous citric acid (to protonate the unreacted C2-COOH and drive the product into the organic layer). Extract with EtOAc.

  • Self-Validation (LC-MS & NMR):

    • LC-MS: Confirm the presence of the mono-amide mass.

    • 2D-NMR (HMBC): Observe the correlation between the newly formed amide N-H proton and the C4/C5 carbonyl carbon. The C2 carbonyl carbon must show no correlation to the amine, validating absolute regiocontrol.

Protocol B: Orthogonal Protection for C2 Functionalization

If your synthetic goal requires functionalizing the C2 position, you must first transiently protect the hyper-reactive C4/C5 position.

  • Selective Esterification: React the diacid with Benzyl Bromide (1.0 eq) and K2CO3 in DMF at RT. The C4/C5 position will selectively alkylate due to its superior nucleophilicity and lack of steric hindrance.

  • C2 Activation: With the distal position masked as a benzyl ester, the C2-COOH can now be forced to react. Use harsh, less sterically demanding conditions: convert C2-COOH to the acyl chloride using Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at RT.

  • C2 Amidation: Add the desired amine to the acyl chloride intermediate.

  • Deprotection: Remove the benzyl ester via Pd/C catalytic hydrogenation to reveal the free distal carboxylic acid.

Workflow Step1 Stoichiometric HATU Activation Step2 Selective Distal Amidation Step1->Step2 Step3 Aqueous Citric Acid Workup Step2->Step3 Step4 2D-NMR (HMBC) Validation Step3->Step4

Fig 2. Standard workflow for validating regioselective amidation protocols.

Conclusion

Both 1-Boc-piperidine-2,4-dicarboxylic acid and 1-Boc-piperidine-2,5-dicarboxylic acid offer excellent platforms for regioselective functionalization. The 2,4-isomer provides slightly superior regioselectivity due to the absolute steric freedom of the para-like C4 position. However, the 2,5-isomer remains highly selective and is equally viable when a meta-like spatial arrangement is required for the final drug scaffold. Success with either building block relies entirely on respecting the steric shield generated by the N-Boc group and utilizing stoichiometrically controlled, bulky coupling reagents.

References

  • Wikipedia. (n.d.). Piperidine. Retrieved March 27, 2026, from[Link]

  • ChemSrc. (n.d.). 74101-15-8 1H-Pyrazol-5-amine, 3-(4-bromophenyl) - cas号查询 (Includes 1-Boc-piperidine-2,5-dicarboxylic Acid data). Retrieved March 27, 2026, from[Link]

Sources

Validation

Spectroscopic comparison of 1-Boc-piperidine-2,5-dicarboxylic acid and its unprotected analog

Spectroscopic Comparison Guide: 1-Boc-piperidine-2,5-dicarboxylic acid vs. Unprotected Analog As a Senior Application Scientist, I have designed this guide to move beyond simple data tabulation.

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: 1-Boc-piperidine-2,5-dicarboxylic acid vs. Unprotected Analog

As a Senior Application Scientist, I have designed this guide to move beyond simple data tabulation. When transitioning a conformationally restricted amino acid analog like piperidine-2,5-dicarboxylic acid into a viable building block for solid-phase peptide synthesis (SPPS)—such as in the development of cyclic peptidomimetics for TNFR1 inhibition [2]—amine protection is mandatory.

This guide objectively compares the unprotected zwitterionic analog with its tert-butyloxycarbonyl (Boc) protected counterpart. We will explore the fundamental physical chemistry driving their spectroscopic differences, specifically how the Boc group alters the conformational dynamics, electronic environment, and hydrogen-bonding network of the piperidine scaffold.

Mechanistic Causality: The Impact of Boc Protection

The spectroscopic differences between piperidine-2,5-dicarboxylic acid and 1-Boc-piperidine-2,5-dicarboxylic acid are dictated by three primary chemical phenomena:

  • Zwitterionic vs. Covalent States: The unprotected analog exists as a zwitterion in aqueous or protic environments (protonated secondary amine, deprotonated carboxylates). This creates a highly polar, salt-like lattice. Upon Boc protection, the molecule becomes a neutral, lipophilic dicarboxylic acid.

  • Loss of the N-H Bond: Piperidine is a secondary amine. When protected with a Boc group, it becomes a tertiary carbamate. The complete loss of the N-H bond is a primary diagnostic marker in infrared (IR) spectroscopy.

  • Carbamate Rotamers (NMR Broadening): The carbamate C-N bond possesses partial double-bond character due to resonance with the carbonyl oxygen. This restricts bond rotation, leading to distinct conformational isomers (rotamers) in solution [1]. In NMR spectroscopy, this manifests as broadened or duplicated peaks for the α -protons (C2 and C6) at room temperature, which requires Variable Temperature (VT) NMR to resolve.

Pathway N1 1-Boc-piperidine-2,5- dicarboxylic acid N2 Solid-Phase Peptide Synthesis (Fmoc/tBu/Boc Chemistry) N1->N2 Coupling N3 Cyclic Peptidomimetics N2->N3 Cleavage & Cyclization N4 TNFR1 Inhibition N3->N4 Target Binding

Application of Boc-protected piperidine derivatives in cyclic peptide synthesis.

Quantitative Spectroscopic Data

The following tables summarize the diagnostic spectroscopic markers used to differentiate the two analogs.

Table 1: Nuclear Magnetic Resonance (NMR) Comparison

Note: The unprotected analog is typically analyzed in D₂O due to zwitterion solubility, whereas the protected analog is analyzed in DMSO-d₆ or CDCl₃.

NucleusFeature / PositionUnprotected Analog (D₂O)1-Boc Protected Analog (DMSO-d₆)Causality / Notes
¹H NMR Boc MethylsAbsent δ ~1.40 ppm (s, 9H)Massive diagnostic singlet for the tert-butyl group.
¹H NMR C2- α Proton δ ~3.60 ppm (m, 1H) δ ~4.50 ppm (br m, 1H)Shifted downfield by the electron-withdrawing carbamate; broadened by rotamers [1].
¹H NMR C6- α Protons δ ~3.10 - 3.40 ppm (m, 2H) δ ~3.00 & 3.80 ppm (br m, 2H)Anisotropic shielding from the carbamate carbonyl causes distinct splitting and broadening [1].
¹³C NMR Carbamate C=OAbsent δ ~155.0 ppmDistinct from the carboxylic acid carbonyls.
¹³C NMR Carboxylic C=O δ ~175.0 ppm (COO⁻) δ ~173.0 ppm (COOH)Shift reflects the change from carboxylate to protonated carboxylic acid.
¹³C NMR Boc Quaternary CAbsent δ ~79.5 ppmCharacteristic of the C(CH₃)₃ environment.
¹³C NMR Boc Methyl CAbsent δ ~28.3 ppmCorresponds to the 9H singlet in ¹H NMR.
Table 2: FT-IR and Mass Spectrometry (ESI-MS)
MethodUnprotected Analog1-Boc Protected AnalogDiagnostic Shift Causality
FT-IR Broad 3000–2500 cm⁻¹ (NH₂⁺)AbsentThe protected molecule is a tertiary carbamate; it lacks an N-H bond entirely.
FT-IR ~1600 cm⁻¹ (Asym. COO⁻)~1715 cm⁻¹ (Acid C=O)Loss of zwitterionic state shifts the carbonyl stretch to a standard acid frequency.
FT-IR Absent~1690 cm⁻¹ (Carbamate C=O)Strong, sharp peak distinct from the carboxylic acid stretch.
ESI-MS m/z 174 [M+H]⁺m/z 274 [M+H]⁺Addition of the Boc group (+100 Da).
MS/MS Loss of H₂O (-18 Da)Loss of Isobutylene (-56 Da)Classic homolytic cleavage of the tert-butyl group under collision-induced dissociation [3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies include built-in validation steps (causality-driven in-process controls).

Protocol A: Synthesis of 1-Boc-piperidine-2,5-dicarboxylic acid

Causality: The unprotected amino acid is insoluble in pure organic solvents. A biphasic or mixed solvent system (H₂O/Dioxane) with a base is required to deprotonate the amine, rendering it nucleophilic enough to attack the Boc-anhydride (Boc₂O) [3].

  • Preparation: Suspend 10 mmol of piperidine-2,5-dicarboxylic acid in 20 mL of a 1:1 mixture of 1,4-Dioxane and distilled H₂O.

  • Basification: Add 25 mmol of Triethylamine (Et₃N). Validation: The suspension will clear into a homogeneous solution as the zwitterion is converted to the soluble bis-carboxylate salt.

  • Protection: Cool the solution to 0 °C in an ice bath. Dropwise, add 12 mmol of Di-tert-butyl dicarbonate (Boc₂O) dissolved in 5 mL of Dioxane.

  • In-Process Control (Ninhydrin Test): Stir at room temperature for 12 hours. Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Validation: The absence of a purple spot confirms the complete consumption of the secondary amine.

  • Workup: Concentrate the mixture under vacuum to remove Dioxane. Acidify the aqueous layer to pH 2.0 using 1M HCl. Causality: Acidification protonates the carboxylates, driving the highly lipophilic Boc-protected product to precipitate or partition into an organic extraction solvent (Ethyl Acetate).

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the product as a white powder.

Protocol B: Spectroscopic Validation (VT-NMR)

Causality: Standard 1D NMR at 298 K will yield broad, poorly resolved multiplets for the piperidine ring protons due to the slow interconversion of carbamate rotamers on the NMR timescale.

  • Sample Prep: Dissolve 15 mg of the synthesized 1-Boc-piperidine-2,5-dicarboxylic acid in 0.6 mL of DMSO-d₆.

  • Baseline Scan: Acquire a standard ¹H NMR spectrum at 298 K (25 °C). Note the broad peaks at δ 3.0-4.5 ppm.

  • Variable Temperature (VT) Acquisition: Heat the NMR probe to 353 K (80 °C) and allow the sample to equilibrate for 10 minutes.

  • Validation: Acquire a second ¹H NMR spectrum. Causality: The thermal energy accelerates the C-N bond rotation, causing the rotameric signals to coalesce into sharp, highly resolved multiplets, confirming the structural integrity of the piperidine ring.

G A Piperidine-2,5-dicarboxylic acid (Unprotected, Zwitterionic) B Boc2O, Et3N, H2O/Dioxane (Protection Step) A->B Synthesis C 1-Boc-piperidine-2,5-dicarboxylic acid (Boc-Protected) B->C Yield >90% D 1H & 13C NMR (Rotamers, δ 1.4 ppm singlet) C->D Structural Validation E FT-IR (Carbamate C=O, No N-H) C->E Functional Groups F ESI-MS ([M+H]+ 274, -100 Da frag) C->F Molecular Weight

Workflow of Boc-protection and subsequent spectroscopic validation methodologies.

References

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography Source: ResearchGate URL
  • US20240287138A1 - Cyclic peptides for inhibiting tnf receptor 1 activity Source: Google Patents URL
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Boc-piperidine-2,5-dicarboxylic Acid

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Boc-piperidine-2,5-dicarboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs for structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Boc-piperidine-2,5-dicarboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs for structurally analogous compounds, including various Boc-protected piperidine carboxylic acids and other dicarboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment for your specific experimental conditions. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Analysis and Risk Mitigation

1-Boc-piperidine-2,5-dicarboxylic acid, as a derivative of piperidine and a dicarboxylic acid, presents a predictable set of hazards based on its functional groups. The primary risks associated with this and structurally similar compounds are irritation to the skin, eyes, and respiratory system.[1][2][3][4] The Boc (tert-Butoxycarbonyl) protecting group does not significantly alter this fundamental hazard profile. The solid, often powdered, nature of this compound means that aerosolized dust is a primary route of exposure.

The core principle of safe handling is the prevention of contact and inhalation. This is achieved through a multi-layered approach encompassing engineering controls, administrative procedures, and, as the final line of defense, Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial to minimize exposure when handling 1-Boc-piperidine-2,5-dicarboxylic acid. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.Protects against accidental splashes and airborne particles. Standard safety glasses do not provide a sufficient seal.
Skin Protection Nitrile rubber gloves and a lab coat. For larger quantities or tasks with a high risk of spillage, a chemical-resistant apron over the lab coat is recommended.Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact. A lab coat protects the skin and personal clothing from contamination.[5][6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[5][7] If a fume hood is not available and there is a potential for dust generation, a NIOSH-approved N95 or higher-rated particulate respirator should be used.[6][8]The primary inhalation hazard is from airborne dust particles. Engineering controls are the preferred method of respiratory protection.

Operational and Disposal Plans

Safe Handling Procedures
  • Preparation: Before handling, ensure that a certified chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[3][6]

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood or a suitably ventilated enclosure to contain any dust.

  • Spill Management: In the event of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a sealed container for disposal.[6][7] Clean the spill area with an appropriate solvent and decontaminate all surfaces.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][9]

Disposal Plan

All waste materials, including contaminated PPE, empty containers, and spilled material, should be considered chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Contaminated PPE: Double-bag contaminated gloves and other disposable PPE and place them in the designated chemical waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal environmental regulations.[4][9][10]

Step-by-Step PPE Protocols

Donning PPE Workflow
  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): If a respirator is necessary based on your risk assessment, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical safety goggles. If a face shield is required, place it over the goggles.

  • Gloves: Select the correct size of nitrile gloves. Inspect for any defects before putting them on. Ensure the cuffs of the gloves overlap with the sleeves of the lab coat.

Doffing PPE Workflow
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior surface.

  • Respirator (if used): Remove the respirator last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Visualized Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling 1-Boc-piperidine-2,5-dicarboxylic acid.

PPE_Selection_Workflow PPE Selection Workflow for 1-Boc-piperidine-2,5-dicarboxylic Acid start Start: Handling 1-Boc-piperidine-2,5-dicarboxylic Acid fume_hood Is a certified chemical fume hood available? start->fume_hood small_scale Is the operation small scale with low dust potential? fume_hood->small_scale Yes add_respirator Add NIOSH-approved particulate respirator (N95 or higher) fume_hood->add_respirator No splash_risk Is there a risk of splashing? small_scale->splash_risk Yes base_ppe Required Base PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat small_scale->base_ppe No splash_risk->base_ppe No add_faceshield Add Face Shield over goggles splash_risk->add_faceshield Yes end_procedure Proceed with Experiment base_ppe->end_procedure add_respirator->small_scale add_faceshield->base_ppe

Caption: Decision tree for PPE selection based on experimental conditions.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • What PPE Should You Wear When Handling Acid 2026?. Uniform Manufacturer. [Link]

  • Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. aapptec. [Link]

  • Safety Data Sheet - 1-Boc-piperidine-4-carboxylic acid. DC Fine Chemicals. [Link]

  • Material Safety Data Sheet - 2-(Aminoethyl)-1-N-Boc-piperidine. Pi Chemicals. [Link]

  • SAFETY DATA SHEET - Pyridine-2,6-dicarboxylic acid. ThermoFisher. [Link]

  • (S)-1-Boc-piperidine-2-carboxylic acid. lookchem. [Link]

  • Experimental Procedures. The Royal Society of Chemistry. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. [Link]

  • N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−). PMC. [Link]

Sources

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